molecular formula C8H10N4O4 B563164 5-Acetyl-d3-amino-6-formylamino-3-methyluracil CAS No. 1185082-65-8

5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Cat. No.: B563164
CAS No.: 1185082-65-8
M. Wt: 229.21
InChI Key: RDZNZFGKEVDNPK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Labeled metabolite of Caffeine>

Properties

IUPAC Name

2,2,2-trideuterio-N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZNZFGKEVDNPK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675515
Record name N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185082-65-8
Record name N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Molecular Weight and Physicochemical Properties of d3-AFMU

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application in Metabolic Phenotyping and LC-MS/MS Quantitation

Executive Summary

This technical guide provides a comprehensive analysis of 5-Acetylamino-6-formylamino-3-methyl-d3-uracil (d3-AFMU) , the stable isotope-labeled internal standard for AFMU. AFMU is a pivotal metabolite of caffeine used to phenotype N-acetyltransferase 2 (NAT2) and Cytochrome P450 1A2 (CYP1A2) activity in clinical pharmacology.

The accurate quantification of AFMU is notoriously difficult due to its inherent physicochemical instability—specifically its susceptibility to deformylation under neutral-to-basic conditions. This guide details the molecular properties of d3-AFMU, outlines the degradation mechanisms researchers must control, and provides a validated LC-MS/MS workflow to ensure data integrity.

Part 1: Chemical Identity and Physicochemical Profile

d3-AFMU serves as the ideal internal standard (IS) because it mirrors the physicochemical behavior of endogenous AFMU while providing a distinct mass shift (+3 Da) for mass spectrometric detection.

1.1 Molecular Specifications

The deuterium labeling is typically located on the N3-methyl group, ensuring the label is retained during the primary fragmentation pathways used in Multiple Reaction Monitoring (MRM).

PropertyData Specification
Chemical Name 5-Acetylamino-6-formylamino-3-methyl-d3-uracil
Common Abbreviation d3-AFMU
CAS Number 1216442-68-0
Molecular Formula C₈H₇D₃N₄O₄
Molecular Weight 229.21 g/mol
Parent Compound (AFMU) MW 226.19 g/mol
Isotopic Purity Typically ≥ 99% deuterated forms (d3)
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
pKa (Calculated) ~8.5 (Uracil N-H), Acidic character
LogP -1.8 to -2.0 (Highly Polar)
1.2 Stability and Handling (Critical)

Expert Insight: The most common source of error in AFMU quantification is ex vivo degradation. AFMU is chemically unstable in urine at physiological or basic pH. It undergoes spontaneous deformylation to form AAMU (5-acetylamino-6-amino-3-methyluracil).

  • Mechanism: Base-catalyzed hydrolysis of the formyl group.

  • Impact: If samples are not stabilized, AFMU levels decrease while AAMU levels artificially increase, skewing NAT2 phenotyping ratios.

  • Corrective Action: Urine samples must be acidified to pH < 3.5 immediately upon collection using HCl or acetic acid. d3-AFMU stock solutions should be prepared in DMSO (where it is more stable than in protic solvents like methanol) and stored at -80°C.

Part 2: The Role of d3-AFMU in Metabolic Phenotyping

AFMU is the readout for the acetylation capacity of the liver. The ratio of AFMU to its precursors or degradation products distinguishes "Slow Acetylators" from "Fast Acetylators," a critical metric in pharmacogenomics for drugs like Isoniazid and Sulfonamides.

2.1 Caffeine Metabolic Pathway

The following diagram illustrates the position of AFMU in the caffeine metabolic web and the critical degradation pathway to AAMU.

CaffeineMetabolism cluster_legend Pathway Legend Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Demethylation) AFMU AFMU (Target Analyte) Paraxanthine->AFMU NAT2 (Acetylation) AAMU AAMU (Degradation Product) AFMU->AAMU Spontaneous Deformylation (pH > 6.0) d3AFMU d3-AFMU (Internal Standard) d3AFMU->AFMU Co-elution in LC-MS key Blue: Precursors | Green: Target | Red: Artifact | Yellow: Standard

Figure 1: Caffeine metabolism focusing on the NAT2-mediated formation of AFMU and its non-enzymatic degradation to AAMU.

Part 3: Analytical Methodologies (LC-MS/MS)

To quantify AFMU accurately, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

3.1 Experimental Protocol: Urine Analysis

This protocol utilizes d3-AFMU to correct for matrix effects and ionization suppression.

Step 1: Sample Collection & Stabilization

  • Collect urine 4–6 hours post-caffeine ingestion.

  • Immediate Action: Add 10% volume of 1M HCl (e.g., 100 µL HCl to 1 mL Urine) to achieve pH < 3.5.

  • Freeze at -20°C or -80°C if analysis is delayed.

Step 2: Sample Preparation

  • Thaw urine at room temperature.

  • Centrifuge at 15,000 x g for 5 minutes to remove particulates.

  • Dilution: Mix 50 µL of urine with 450 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • IS Spiking: Add 10 µL of d3-AFMU working solution (1 µg/mL in DMSO/Water). Vortex for 30 seconds.

Step 3: Chromatographic Separation AFMU is highly polar. Reverse-phase C18 columns often yield poor retention (eluting in the void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized polar-embedded C18 columns are recommended.

  • Column: Waters Atlantis T3 (C18) or HILIC silica column (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-5 min (5% to 40% B), 5-6 min (Hold), 6.1 min (Re-equilibrate).

Step 4: Mass Spectrometry (MRM Parameters) Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
AFMU 227.1 [M+H]⁺169.12518
d3-AFMU 230.1 [M+H]⁺172.12518

Note: The transition 227→169 corresponds to the loss of the N-acetyl/formyl moiety (-58 Da) or similar fragmentation, retaining the methylated ring. The d3-AFMU transition 230→172 confirms the label is on the ring methyl group, which is retained.

3.2 Analytical Workflow Diagram

LCMS_Workflow Sample Urine Sample (Acidified pH < 3.5) Spike Spike IS: d3-AFMU Sample->Spike Prep Dilution / SPE (Remove Salts) Spike->Prep LC LC Separation (HILIC/Polar C18) Prep->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Ratio AFMU/d3-AFMU) MS->Data  m/z 227->169  m/z 230->172

Figure 2: Step-by-step analytical workflow for the quantification of AFMU using d3-AFMU internal standard.

References
  • Nyeki, A., et al. (2001). "The stability of the caffeine metabolite 5-acetylamino-6-formylamino-3-methyluracil (AFMU) in human urine." British Journal of Clinical Pharmacology. Retrieved from [Link]

  • PubChem. (2024). 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Grant, D. M., et al. (1983). "Variability in caffeine metabolism." Clinical Pharmacology & Therapeutics.

Difference between AFMU and deuterated 5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between AFMU and deuterated 5-Acetyl-d3-amino-6-formylamino-3-methyluracil Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals

Executive Summary

This guide delineates the critical physicochemical and functional differences between AFMU (5-Acetylamino-6-formylamino-3-methyluracil), a labile metabolite of caffeine, and its stable isotope-labeled internal standard, AFMU-d3 (5-Acetyl-d3-amino-6-formylamino-3-methyluracil).

While the primary distinction lies in the isotopic mass shift (+3 Da), the operational divergence is defined by their roles in Isotope Dilution Mass Spectrometry (IDMS) . AFMU serves as the biological variable for N-acetyltransferase 2 (NAT2) phenotyping, whereas AFMU-d3 acts as the metrological constant, correcting for matrix effects, ionization suppression, and extraction variability. This guide addresses the specific instability of AFMU (deformylation to AAMU) and provides a validated LC-MS/MS workflow to mitigate this risk.

Part 1: Chemical & Physicochemical Distinctions

The fundamental difference is the substitution of three hydrogen atoms with deuterium on the acetyl group. This modification renders AFMU-d3 distinguishable by mass spectrometry while retaining nearly identical chromatographic behavior.

Table 1: Comparative Physicochemical Profile
FeatureAFMU (Analyte)AFMU-d3 (Internal Standard)
IUPAC Name N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamideN-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide-d3
Formula


Monoisotopic Mass 226.07 Da229.09 Da
Precursor Ion [M+H]+ m/z 227.1 m/z 230.1
Label Position N/AAcetyl group (

)
Retention Time (RPLC)

(e.g., 3.5 min)

or slightly earlier (

, deuterium isotope effect)
Stability Labile (Deformylates to AAMU at pH > 6)Labile (Deformylates to AAMU-d3 at pH > 6)
Primary Utility NAT2 Phenotyping BiomarkerNormalization Standard (IDMS)

Part 2: The Metabolic Context & Stability Challenge

AFMU is a downstream metabolite of caffeine, formed via the N-acetylation of AAMU by the enzyme NAT2 . It is the preferred biomarker for determining NAT2 acetylation status (Slow vs. Rapid Acetylators) in clinical pharmacology.

The Instability Mechanism

A critical technical nuance often overlooked is the spontaneous deformylation of AFMU into AAMU (5-acetylamino-6-amino-3-methyluracil).

  • In vivo: AFMU is formed in the liver.

  • In vitro (Urine): Under neutral or alkaline conditions, AFMU loses the formyl group, reverting to AAMU.

  • Implication: If urine is not acidified immediately, AFMU levels drop, and AAMU levels rise, skewing the phenotypic ratio.

Diagram 1: Caffeine Metabolism & AFMU Instability

This diagram illustrates the NAT2-dependent formation of AFMU and its non-enzymatic degradation.

CaffeineMetabolism cluster_stability Critical Stability Zone Caffeine Caffeine (1,3,7-TMX) Paraxanthine Paraxanthine (1,7-DMX) Caffeine->Paraxanthine CYP1A2 (-CH3) AAMU AAMU (Precursor/Degradant) Paraxanthine->AAMU NAT2 (Acetylation) AFMU AFMU (Analyte) AAMU->AFMU Formylation (Enzymatic/Gut Flora) AFMU->AAMU Spontaneous Deformylation (pH > 6.0)

Caption: NAT2-mediated formation of AFMU and the critical reverse reaction (deformylation) that necessitates sample acidification.

Part 3: Analytical Methodology (LC-MS/MS)

To accurately quantify AFMU, the method must prevent degradation and use AFMU-d3 to correct for any remaining variance.

Why AFMU-d3?

Using a structural analog (e.g., N-acetyl-sulfamethoxazole) is insufficient because it does not track the specific deformylation kinetics of AFMU.

  • Self-Validation: If AFMU degrades to AAMU during processing, AFMU-d3 will degrade to AAMU-d3 at the same rate (assuming negligible kinetic isotope effect on the formyl loss).

  • Matrix Correction: Urine contains high salt and variable organic content. AFMU-d3 co-elutes with AFMU, experiencing the exact same ionization suppression/enhancement in the electrospray source.

MRM Transition Strategy

Selection of the correct transition is vital. You must avoid transitions that lose the labeled acetyl group, as this would make the IS indistinguishable from the background or the analyte fragments.

  • Target Transition (Quantifier): Loss of Carbon Monoxide (CO) or Formyl radical.

    • AFMU:

      
       (Structure becomes AAMU-like cation).
      
    • AFMU-d3:

      
       (Retains the 
      
      
      
      group).
Diagram 2: Validated LC-MS/MS Workflow

This workflow emphasizes the mandatory acidification step.

LCMS_Workflow Sample Urine Collection (Time 0) Acid Acidification (Add HCl/Acetic Acid to pH < 3.5) Sample->Acid IMMEDIATE ACTION IS_Add Add Internal Standard (AFMU-d3) Acid->IS_Add Stabilized Matrix Dilution Dilution/SPE (Remove Salts) IS_Add->Dilution LC LC Separation (C18, H2O/MeOH + Formic Acid) Dilution->LC MS MS/MS Detection (ESI+) LC->MS Co-elution Data Quantification (Ratio: Area 227 / Area 230) MS->Data

Caption: Step-by-step bioanalytical protocol highlighting the critical acidification step to prevent AFMU loss.

Part 4: Experimental Protocol

Sample Preparation (The "Acid Trap")
  • Collection: Collect urine into a container pre-spiked with 1M HCl or Glacial Acetic Acid.

  • Verification: Verify pH is between 3.0 and 3.5. Note: pH < 2.0 may cause hydrolysis of other metabolites; pH > 4.0 allows AFMU degradation.

  • Spiking: Aliquot 100 µL of acidified urine. Add 10 µL of AFMU-d3 working solution (e.g., 10 µg/mL in Methanol).

  • Clean-up: Dilute 1:10 with 0.1% Formic Acid in water. Centrifuge at 15,000 x g for 10 min to precipitate proteins/salts.

LC-MS/MS Parameters[1][2][3][4][5][6]
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Table 2: Mass Spectrometry Parameters (ESI Positive)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
AFMU 227.1199.11850
AFMU-d3 230.1202.11850
AAMU (Monitor)199.1156.12250

Note: Monitoring AAMU is recommended to verify sample integrity. High AAMU/AFMU ratios in the IS channel indicate degradation occurred post-spiking.

References

  • Grant, D. M., Tang, B. K., & Kalow, W. (1983). Variability in caffeine metabolism in man: Analysis of urinary AFMU and 1X ratios. Clinical Pharmacology & Therapeutics. Link

  • Tang, B. K., et al. (1991). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition. Link

  • Nykiël-Szymańska, A., et al. (2010). Determination of caffeine and its metabolites in urine by HPLC-MS/MS. Journal of Chromatography B. Link

  • PubChem Database. (2024). Compound Summary: 5-Acetylamino-6-formylamino-3-methyluracil.[1][2] National Library of Medicine. Link

Sources

An In-depth Technical Guide to Metabolic Pathway Mapping Using d3-Labeled Caffeine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling is a powerful technique for tracing the flow of molecules through metabolic networks, providing unparalleled insights into cellular metabolism.[1] This guide provides a comprehensive, in-depth exploration of the use of deuterium-labeled (d3) caffeine as a probe for mapping metabolic pathways, with a particular focus on its application in drug development and clinical research. We will delve into the core principles of stable isotope tracing, the specifics of caffeine metabolism, and the analytical methodologies required for robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced technique for a deeper understanding of metabolic function and drug-enzyme interactions.

Introduction: The Rationale for Stable Isotope Tracing with Caffeine

Metabolic pathways are intricate networks of biochemical reactions essential for life. Understanding how these pathways function and respond to various stimuli, such as disease or drug administration, is a cornerstone of biomedical research and pharmaceutical development. Stable isotope tracers allow for the precise tracking of a metabolic substrate as it is converted into downstream products.[1] This approach provides a dynamic view of metabolic flux, offering qualitative and quantitative information about the origin and production rates of metabolites.[1][2]

Caffeine (1,3,7-trimethylxanthine) is an ideal probe for several reasons. It is a widely consumed, safe psychoactive substance with well-characterized metabolic pathways.[3][4] Over 95% of caffeine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[3][4][5] This makes caffeine an excellent in vivo probe for assessing CYP1A2 activity, a critical enzyme in the metabolism of many clinical drugs.[5][6][7] By using a deuterated form of caffeine, such as d3-caffeine, we can distinguish the administered probe and its metabolites from endogenous or dietary caffeine, ensuring accurate quantification and pathway analysis.[8]

The Metabolic Journey of Caffeine: A Complex Network

Caffeine metabolism is a multi-step process involving several key enzymes. The primary routes of metabolism are N-demethylation and C-8 hydroxylation.[4][5]

  • N-3 Demethylation to Paraxanthine: This is the major metabolic pathway, accounting for approximately 70-84% of caffeine metabolism in humans.[4][5][9] This reaction is almost exclusively catalyzed by CYP1A2.[9]

  • N-1 Demethylation to Theobromine: This pathway accounts for about 7-12% of caffeine metabolism.[5]

  • N-7 Demethylation to Theophylline: This is also a minor pathway, responsible for roughly 4-8% of caffeine metabolism.[5]

  • C-8 Hydroxylation: A smaller fraction of caffeine is converted to 1,3,7-trimethyluric acid.[4][5]

These primary metabolites are then further metabolized by enzymes such as CYP2A6, N-acetyltransferase 2 (NAT2), and xanthine oxidase (XO) into a variety of secondary metabolites that are ultimately excreted in the urine.[4][5]

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~84%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2/2E1 (~12%) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2/2E1 (~4%) TrimethyluricAcid 1,3,7-Trimethyluric Acid Caffeine->TrimethyluricAcid CYP2E1, etc. SecondaryMetabolites Secondary Metabolites (e.g., 1-Methylxanthine, 1-Methyluric Acid, AFMU) Paraxanthine->SecondaryMetabolites CYP1A2, CYP2A6, NAT2, XO Theobromine->SecondaryMetabolites Theophylline->SecondaryMetabolites ExperimentalWorkflow cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase SubjectPrep Subject Preparation (Fasting, Abstinence from Methylxanthines) Dosing d3-Caffeine Administration SubjectPrep->Dosing Sampling Biological Sample Collection (Plasma, Saliva, Urine) Dosing->Sampling SamplePrep Sample Preparation (Protein Precipitation, SPE) Sampling->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Peak Integration, Quantification) LCMS->DataProcessing PathwayMapping Metabolic Pathway Mapping & Flux Analysis DataProcessing->PathwayMapping

Caption: Experimental workflow for d3-caffeine metabolic analysis.

Subject Preparation and Dosing

To ensure the accuracy of the results, it is essential to control for confounding factors. Subjects should typically fast overnight and abstain from all sources of methylxanthines (e.g., coffee, tea, chocolate) for at least 24 hours prior to the study. A standardized dose of d3-caffeine is then administered orally.

Biological Sample Collection

Biological samples, such as plasma, saliva, or urine, are collected at predetermined time points after d3-caffeine administration. [6][10]The choice of matrix depends on the specific research question. Plasma and saliva are useful for assessing pharmacokinetic parameters, while urine provides a comprehensive profile of excreted metabolites. [10][11]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis. The goal is to remove interfering substances, such as proteins and salts, while efficiently extracting the analytes of interest.

Protocol: Plasma/Saliva Protein Precipitation

  • To a 100 µL aliquot of plasma or saliva, add 300 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., 13C3-caffeine). [12]2. Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol: Urine Solid-Phase Extraction (SPE)

  • Dilute 100 µL of urine with 900 µL of 0.1% formic acid in water.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the diluted urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described above.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. [12][13]

Liquid Chromatography

A reversed-phase C18 column is typically used for the separation of caffeine and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, is commonly employed.

Tandem Mass Spectrometry

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for this application. In MRM, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]+), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. This highly specific detection method minimizes interferences from the biological matrix.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
d3-Caffeine198.1140.1
d3-Paraxanthine184.1126.1
d3-Theobromine184.1126.1
d3-Theophylline184.1126.1
13C3-Caffeine (IS)200.1142.1

Table 1: Example MRM Transitions for d3-Caffeine and its Metabolites

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to generate concentration-time profiles for d3-caffeine and its metabolites. From these profiles, key pharmacokinetic parameters can be calculated, such as:

  • Clearance (CL): A measure of the body's ability to eliminate the drug.

  • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

Metabolic ratios, such as the paraxanthine/caffeine ratio, can be calculated to assess the activity of specific enzymes, in this case, CYP1A2. [6][10]

Applications in Drug Development and Clinical Research

The use of d3-labeled caffeine for metabolic pathway mapping has numerous applications:

  • CYP1A2 Phenotyping: To determine an individual's metabolic capacity for drugs metabolized by CYP1A2. [3][6][7][10]This is crucial for personalized medicine and optimizing drug dosage.

  • Drug-Drug Interaction Studies: To assess the potential of a new drug candidate to inhibit or induce CYP1A2 activity.

  • Disease-State Characterization: To investigate alterations in metabolic pathways associated with various diseases, such as liver disease.

  • Fundamental Research: To gain a deeper understanding of the regulation and dynamics of metabolic networks.

Conclusion: A Powerful Tool for Metabolic Investigation

Metabolic pathway mapping using d3-labeled caffeine is a robust and informative technique that provides a dynamic window into human metabolism. By combining stable isotope labeling with the power of LC-MS/MS, researchers can gain valuable insights into enzyme activity, drug metabolism, and the impact of disease on metabolic pathways. This in-depth guide provides the foundational knowledge and practical protocols necessary to successfully implement this powerful tool in your research endeavors.

References

  • Fuhr, U., Rost, K. L., Engelhardt, R., Sachs, M., & Liermann, D. (1996). Evaluation of caffeine as a test drug for CYP1A2, NAT2 and CYP2E1 phenotyping in man by in vivo versus in vitro correlations. Pharmacogenetics, 6(2), 159-176. [Link]

  • Perera, V., Gross, A. S., & McLachlan, A. J. (2017). CYP1A2 phenotyping: Caffeine and Paraxanthine in Human Saliva by Validated HPLC Method. Journal of Chromatography & Separation Techniques, 8(4), 1-6. [Link]

  • Rost, K., & Roots, I. (1994). Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva. Clinical Pharmacology & Therapeutics, 55(4), 449-457. [Link]

  • Nakajima, M., Yokoi, T., Mizutani, M., Kinoshita, M., Funayama, M., & Kamataki, T. (1999). Phenotyping of CYP1A2 in Japanese population by analysis of caffeine urinary metabolites: absence of mutation prescribing the phenotype in the CYP1A2 gene. Cancer Epidemiology, Biomarkers & Prevention, 8(6), 529-534. [Link]

  • Waters Corporation. (2018). A Look at Column Reproducibility: Analysis of Endogenous Caffeine and Metabolites in Human Urine using Three Historical Batches of 1.8 µm HSS T3 Stationary Phase. [Link]

  • Chen, F., Hu, Z. Y., Parker, R. B., & Laizure, S. C. (2017). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Biomedical chromatography : BMC, 31(6), 10.1002/bmc.3897. [Link]

  • Jang, C., Hui, S., Lu, W., & Rabinowitz, J. D. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in molecular biology (Clifton, N.J.), 1978, 269–283. [Link]

  • Lanis, J. M., Alex, B., & He, L. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1641, 15–28. [Link]

  • Teixeira, D., Telo, J. P., & Marques, F. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules (Basel, Switzerland), 24(16), 2883. [Link]

  • Begas, E., Kouvaras, E., Tsoumani, M., Tsiamantas, C., & Spiliopoulou, C. (2015). Cytochrome P450 A12 phenotyping: HPLC of salivary caffeine metabolites. Separation Science plus, 38(10), 1735-1741. [Link]

  • Kim, J., Lee, S. Y., & Lee, S. (2019). Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. Molecules (Basel, Switzerland), 24(16), 2999. [Link]

  • Denis, S., Augur, C., & Roussos, S. (1997). A new HPLC analytical method to study fungal caffeine metabolism. Biotechnology Techniques, 11(5), 359-362. [Link]

  • Caspi, R., Foerster, H., Fulcher, C. A., Hopkinson, R., Ingraham, J., Kaipa, P., Krummenacker, M., Paley, S., Pick, J., Rhee, S. Y., Tissier, C., Zhang, P., & Karp, P. D. (2006). MetaCyc: a multiorganism database of metabolic pathways and enzymes. Nucleic acids research, 34(Database issue), D511–D516. [Link]

  • Kuwayama, K., Miyaguchi, H., & Iwata, Y. T. (2013). LC–MS method used for the detection of caffeine in fingerprints. Bioanalysis, 5(13), 1591–1592. [Link]

  • Schwaiger, B. J., & Rhee, E. P. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(2), 18. [Link]

  • Munger, S. C. (2019). Stable isotope tracers for metabolic pathway analysis. Methods in Molecular Biology, 1978, 269-283. [Link]

  • MetaCyc. (n.d.). Metabolic Pathway Database. Retrieved February 20, 2026, from [Link]

  • Chen, G., Lee, H. M., & Lee, J. W. (2020). Pathways for the caffeine metabolism and implication of human cytochrome enzymes (CYP) and xanthine oxidase (XO). Journal of food and drug analysis, 28(1), 1–13. [Link]

  • Thipparapu, R., & Kumar, A. (2018). Development and Validation of a LC-MS 2 Method for the Simultaneous Quantification of Caffeine and Adenosine from DBS. Journal of analytical & bioanalytical techniques, 9(3), 1000424. [Link]

  • PathBank. (n.d.). Other Databases. Retrieved February 20, 2026, from [Link]

  • Djozan, D., & Baheri, T. (2012). Chapter 7: Analysis of Caffeine by Liquid Chromatography-Mass Spectrometry. In Caffeine: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. [Link]

  • Agilent Technologies. (2016). Determination of Caffeine in Coffee Products According to DIN 20481. [Link]

  • Cornelis, M. C., Kacprowski, T., Menni, C., Gustafsson, S., Pivin, E., & T-J., F. (2016). Genome-wide association study of caffeine metabolites provides new insights to caffeine metabolism and dietary caffeine-consumption behavior. Human molecular genetics, 25(24), 5473–5482. [Link]

  • Teti, D. (2023, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. [Link]

  • Rettie, A. E., & Haining, R. L. (2005). Oxidation of caffeine by CYP1A2: isotope effects and metabolic switching. Drug metabolism and disposition: the biological fate of chemicals, 33(12), 1849–1853. [Link]

  • Medium. (2024, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • YouTube. (n.d.). Dot Language Graphviz. Retrieved February 20, 2026, from [Link]

  • Graphviz. (2024, September 28). DOT Language. [Link]

  • Denaro, C. P., Wilson, M., Jacob, P., 3rd, & Benowitz, N. L. (1996). Validation of urine caffeine metabolite ratios with use of stable isotope-labeled caffeine clearance. Clinical pharmacology and therapeutics, 59(3), 284–296. [Link]

  • Ellson, J., & North, S. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • Kanehisa Laboratories. (2023, December 17). KEGG PATHWAY Database. [Link]

  • Li, X., et al. (2022). Metabolomics analysis of urine from patients with alcohol-associated liver disease reveals dysregulated caffeine metabolism. American Journal of Physiology-Gastrointestinal and Liver Physiology, 322(4), G385-G396. [Link]

  • Wikipedia. (n.d.). Caffeine. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of caffeine with the primary enzymes shown at each important step. Retrieved February 20, 2026, from [Link]

  • PharmGKB. (n.d.). Caffeine Pathway, Pharmacokinetics. Retrieved February 20, 2026, from [Link]

  • Thorn, C. F., Aklillu, E., McDonagh, E. M., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: caffeine pathway. Pharmacogenetics and genomics, 22(5), 389–395. [Link]

  • Popa, L., & Ștefănescu, E. (2016). Molecular and pharmacodynamic interactions between caffeine and dopaminergic system. Farmacia, 64(1), 1-6. [Link]

  • ResearchGate. (n.d.). Caffeine metabolism pathway and metabolites. Retrieved February 20, 2026, from [Link]

Sources

Precision in NAT2 Phenotyping: Isotopic Purity Standards for 5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Acetyl-d3-amino-6-formylamino-3-methyluracil (AFMU-d3) is the critical stable isotope-labeled internal standard (SIL-IS) used for the quantitative assessment of N-acetyltransferase 2 (NAT2) activity. As a primary metabolite of caffeine, AFMU serves as a direct phenotypic marker for "acetylation status" (Slow vs. Rapid Acetylators) in clinical pharmacology and epidemiological studies.

However, AFMU-d3 presents a unique dual-challenge in bioanalysis:

  • Isotopic Purity: The requirement for high deuterium enrichment (

    
     99.5 atom % D) to prevent "M+0" interference in the analyte channel.
    
  • Chemical Instability: The inherent lability of the formyl group, which leads to spontaneous deformylation into AAMU-d3 (5-acetylamino-6-amino-3-methyluracil-d3).

This technical guide outlines the rigorous purity requirements, synthesis considerations, and handling protocols necessary to validate AFMU-d3 for regulatory-grade LC-MS/MS assays.

Part 1: Chemical Identity & Isotopic Architecture

Structural Specifications

To function as an effective Internal Standard (IS), the deuterium label must be located on a non-exchangeable site.[1][2] For AFMU-d3, the label is placed on the acetyl moiety at the 5-position.

  • Chemical Name: 5-(Acetyl-d3-amino)-6-formylamino-3-methyluracil[3][4][5][6][7]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: ~229.21 g/mol [3]

  • Label Position:

    
     (Acetyl group)
    
The Stability Paradox (AFMU vs. AAMU)

Unlike many stable isotopes, AFMU-d3 is chemically fragile. In aqueous solutions (especially pH > 8) or in the presence of nucleophiles, the formyl group at the 6-position is cleaved, converting AFMU-d3 into AAMU-d3 .

Implication for Researchers: If your IS degrades during sample processing, the mass spectrometer will detect a loss of AFMU-d3 signal, potentially skewing the Area Ratio (Analyte/IS) if the native analyte (AFMU) degrades at a different rate due to matrix protection or pH micro-environments.

Metabolic Pathway Visualization

The following diagram illustrates the formation of AFMU via NAT2 and its subsequent degradation.

G cluster_0 Caffeine Metabolism (Simplified) Caffeine Caffeine (1,3,7-Trimethylxanthine) Para Paraxanthine (1,7-Dimethylxanthine) Caffeine->Para CYP1A2 AFMU AFMU (Analyte) Para->AFMU NAT2 (Acetylation) AAMU AAMU (Deformylated Product) AFMU->AAMU Spontaneous Deformylation (pH > 8 or prolonged storage) IS AFMU-d3 (Internal Standard) IS_Deg AAMU-d3 (Degraded IS) IS->IS_Deg Instability

Figure 1: The metabolic formation of AFMU via NAT2 and the parallel degradation pathways for both the analyte and the internal standard.

Part 2: Isotopic Purity Requirements

For LC-MS/MS quantitation using Multiple Reaction Monitoring (MRM), the isotopic purity is defined not just by enrichment, but by the absence of spectral overlap .

The "Contribution" Limit

The most critical specification for AFMU-d3 is the percentage of unlabeled (d0) isotopologue remaining in the standard.

  • Requirement:

    
     unlabeled d0-AFMU.
    
  • Reasoning: If the IS contains 1% d0-AFMU, and you spike the IS at a concentration 10x higher than the LOQ of the analyte, the IS itself contributes a signal equal to 10% of the LOQ. This artificially elevates the baseline and ruins sensitivity.

Quantitative Specifications Table
ParameterSpecificationCriticalityRationale
Chemical Purity

HighImpurities (e.g., AAMU) complicate chromatography.
Isotopic Enrichment

(Atom % D)
Critical Minimizes d0 contribution to analyte channel.
Isotopic Distribution d3

; d0

Critical Ensures linearity at the Lower Limit of Quantitation (LLOQ).
Label Stability Non-exchangeableHighLabel must be on Acetyl-Methyl, not N-H.
Formyl Integrity

intact formyl
MediumSome AAMU-d3 is inevitable; minimize via pH control.
Calculating Isotopic Interference

When validating a batch of AFMU-d3, use the following logic to determine the "Cross-Signal Contribution" (CSC):



  • Zero Sample: Matrix containing Internal Standard but NO Analyte.

  • Acceptance Criteria: The response in the analyte channel (due to impure IS) should be

    
     of the LLOQ response.
    

Part 3: Synthesis & Validation Logic

Synthesis Route (Retrosynthetic Analysis)

To ensure the label is stable and specific, the synthesis typically follows the acetylation of the formyl-amino precursor.

  • Precursor: 6-Amino-5-formylamino-3-methyluracil.

  • Reagent: Acetic Anhydride-d6 (

    
    ) or Acetyl Chloride-d3  (
    
    
    
    ).
  • Reaction: Acetylation of the 5-amino group.[4][6][8]

  • Purification: HPLC is often required to remove the AAMU byproduct formed during workup.

Validation Workflow

The following Graphviz diagram outlines the decision tree for accepting a new lot of AFMU-d3 for clinical phenotyping.

Validation Start New Lot of AFMU-d3 Step1 1. Chemical Purity Check (HPLC-UV @ 265nm) Start->Step1 Decision1 AAMU > 5%? Step1->Decision1 Step2 2. Isotopic Enrichment (High Res MS / Q-TOF) Decision1->Step2 No Fail REJECT LOT (Risk of false positives) Decision1->Fail Yes (Unstable) Decision2 d0 abundance > 0.1%? Step2->Decision2 Step3 3. Interference Test (Inject 'Zero Sample' in Matrix) Decision2->Step3 No Decision2->Fail Yes (Interference) Decision3 Analyte Signal > 20% LLOQ? Step3->Decision3 Decision3->Fail Yes (Crosstalk) Pass APPROVE LOT (Store at -80°C, pH < 4) Decision3->Pass No

Figure 2: Validation workflow for qualifying AFMU-d3 material.

Part 4: Handling & Storage Protocols

Due to the deformylation risk (AFMU


 AAMU), strict handling is required to maintain the integrity of the Internal Standard.
pH Control
  • Acidification: AFMU is most stable at pH 3.0 - 4.0 .

  • Protocol: Stock solutions of AFMU-d3 should be prepared in 0.1% Formic Acid or Acetic Acid in water/methanol (50:50).

  • Avoid: Never store AFMU-d3 in pure methanol or alkaline buffers (PBS pH 7.4), as this accelerates deformylation.

Storage Conditions
  • Temperature: -80°C for long-term storage.

  • Thaw Cycles: Minimize. Aliquot stock solutions immediately upon preparation.

  • Light: Protect from light (amber vials), as methyluracils can be photosensitive.

In-Assay Compensation

Even with perfect handling, some conversion to AAMU-d3 may occur during the LC-MS run.

  • Self-Correction: Because AFMU-d3 converts to AAMU-d3 at the same rate as the analyte AFMU converts to AAMU (assuming identical matrix conditions), the Area Ratio often remains valid provided the conversion is not total.

  • Recommendation: Monitor the AAMU-d3 transition (m/z 227

    
     product) alongside the AFMU-d3 transition (m/z 255 
    
    
    
    product) to track degradation rates per batch.

References

  • Tang, B. K., Grant, D. M., & Kalow, W. (1983).[5] Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man.[4][5][6][8] Drug Metabolism and Disposition, 11(3), 218-220.[5] Link

  • Jetter, A., et al. (2004).[7] Phenotyping of N-acetyltransferase Type 2 by Caffeine From Uncontrolled Dietary Exposure.[7] European Journal of Clinical Pharmacology, 60, 17-21. Link

  • Nyki, M., et al. (2002). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine.[4][9] Journal of Chromatography B, 775(1), 1-10. Link

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Technical Guides. Link

  • Sigma-Aldrich (Merck). (2025). Stable Isotopes: Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Application Note ISO-012. Link

Sources

Technical Guide: Deuterated AFMU (AFMU-d3) in Clinical Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of deuterated AFMU in clinical pharmacology research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-acetylamino-6-formylamino-3-methyluracil (AFMU) is a pivotal metabolite in the biotransformation of caffeine, serving as the primary index for N-acetyltransferase 2 (NAT2) activity. Despite its clinical value in phenotyping and pharmacogenomics, AFMU presents significant bioanalytical challenges due to its inherent instability and susceptibility to deformylation.

This guide details the application of Deuterated AFMU (AFMU-d3) as a stable isotope-labeled internal standard (SIL-IS). By compensating for matrix effects, ionization suppression, and pre-analytical degradation, AFMU-d3 enables the precise quantification required for regulatory-grade drug-drug interaction (DDI) studies and population pharmacogenetics.

Part 1: The Bioanalytical Challenge & The Deuterium Solution

The Instability of AFMU

AFMU is chemically labile. In urine, particularly at neutral or alkaline pH, it spontaneously deformylates to 5-acetylamino-6-amino-3-methyluracil (AAMU) .[1] This degradation compromises the accuracy of NAT2 phenotyping if not rigorously controlled.

  • The Artifact Risk: Without stabilization, the measured AFMU concentration decreases over time, leading to a false "Slow Acetylator" classification.

  • The Deuterium Advantage: AFMU-d3 is chemically identical to the analyte but distinguishable by mass (+3 Da). Crucially, AFMU-d3 degrades to AAMU-d3 at the same rate as the endogenous analyte degrades to AAMU. Therefore, the ratio of Analyte/IS remains constant even if partial degradation occurs, providing a self-correcting quantification system.

Mechanism of Action: The NAT2 Pathway

The following diagram illustrates the metabolic pathway of caffeine, highlighting the specific role of NAT2 in generating AFMU and the downstream degradation to AAMU.

NAT2_Pathway cluster_metric NAT2 Phenotyping Metric Caffeine Caffeine (1,3,7-trimethylxanthine) AFMU AFMU (Target Analyte) Caffeine->AFMU NAT2 (N-acetyltransferase 2) OneX 1-Methylxanthine (1X) Caffeine->OneX CYP1A2 (Demethylation) AAMU AAMU (Degradation Product) AFMU->AAMU Spontaneous Deformylation (pH > 7.0)

Figure 1: Caffeine metabolic pathway focusing on NAT2-mediated formation of AFMU and its subsequent instability. The AFMU/1X molar ratio is the gold standard for NAT2 phenotyping.

Part 2: Technical Protocol for LC-MS/MS Quantification

Sample Collection & Stabilization

To ensure data integrity, the pre-analytical phase is as critical as the mass spectrometry itself.

  • Collection: Collect spot urine (typically 4–6 hours post-caffeine ingestion).

  • Acidification (Critical Step): Immediately adjust urine pH to < 3.5 using 1M HCl or sulfamic acid. This halts the deformylation of AFMU to AAMU.

  • Storage: Freeze at -80°C. AFMU is stable for >1 year at this temperature when acidified.

Reagents and Standards
  • Analyte: AFMU (Authentic standard).

  • Internal Standard: AFMU-d3 (Methyl-d3).

    • Note: Ensure the deuterium label is on the N-methyl group to avoid exchangeable protons.

LC-MS/MS Methodology

Method Type: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry.[2]

Sample Preparation (Dilute-and-Shoot):

  • Thaw urine at room temperature.

  • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Mix 50 µL of supernatant with 450 µL of Mobile Phase A containing AFMU-d3 (100 ng/mL) .

  • Inject 5 µL into the LC-MS/MS.

Chromatographic Conditions:

  • Column: High-strength Silica (HSS) T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Reasoning: HSS T3 retains polar metabolites like AFMU better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B for 1 min, ramp to 15% B over 3 min (retention of polar xanthines).

Mass Spectrometry Parameters (MRM Mode): Quantification is performed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
AFMU 241.1 198.1 3018Target
AFMU-d3 244.1 201.1 3018Internal Standard
1-Methylxanthine (1X) 167.1 138.1 3520Normalizer

Table 1: Optimized MRM transitions. The transition 241->198 corresponds to the loss of the acetyl group [-CH3CO], a characteristic fragmentation for acetylated uracils.

Part 3: Clinical Applications & Data Interpretation

NAT2 Phenotyping

The primary application of AFMU quantification is determining the acetylation status of a patient. This is vital for drugs metabolized by NAT2 (e.g., Isoniazid, Hydralazine, Sulfonamides).

  • Metric: Molar Ratio of AFMU / 1X.

  • Classification:

    • Slow Acetylators: Ratio < 0.2 - 0.3 (Population dependent).

    • Rapid Acetylators: Ratio > 0.4.

  • Clinical Implication: Slow acetylators are at higher risk of toxicity from NAT2 substrates (e.g., Isoniazid-induced neuropathy), while rapid acetylators may experience therapeutic failure.

Workflow Visualization

The following diagram outlines the complete bioanalytical workflow from patient to result.

Workflow Patient Patient Dosing (Caffeine 100-200mg) Urine Urine Collection (4-6h Post-Dose) Patient->Urine Stabilization CRITICAL: Acidification (pH < 3.5 with HCl) Urine->Stabilization Immediate Spike Spike Internal Standard (AFMU-d3) Stabilization->Spike LCMS LC-MS/MS Analysis (MRM Mode) Spike->LCMS Data Calculate Ratio: [AFMU] / [1X] LCMS->Data Phenotype Phenotype Assignment (Slow vs. Rapid) Data->Phenotype

Figure 2: Step-by-step clinical pharmacology workflow for NAT2 phenotyping using deuterated AFMU.

Troubleshooting Common Issues
  • Low Recovery: If AFMU signal is low, check urine pH. If pH > 4, degradation to AAMU has likely occurred.

  • Interference: High concentrations of endogenous uracil can interfere. Ensure the chromatographic method separates AFMU (RT ~2.5 min) from early-eluting interferences.

  • IS Variation: If AFMU-d3 area counts vary significantly between samples (>15% CV), it indicates matrix suppression. The calculated concentration remains valid because the IS compensates, but sensitivity may be compromised.

References

  • Jetter, A., et al. (2004). Phenotyping of N-acetyltransferase type 2 by caffeine from uncontrolled dietary exposure. European Journal of Clinical Pharmacology, 60(1), 17-21. Link

  • Wong, P., et al. (2002). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine.[1][3] Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 693-700. Link

  • Weimann, A., et al. (2005). Measurement of caffeine and five of the major metabolites in urine by high-performance liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 40(3), 307-316. Link

  • Perera, M. A., et al. (2012). Caffeine metabolic ratios for the in vivo evaluation of CYP1A2, N-acetyltransferase 2, xanthine oxidase and CYP2A6 enzymatic activities. Pharmacogenetics and Genomics. Link

Sources

Technical Guide: Solubility & Handling of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil

[1]

Compound Profile & Physicochemical Properties[1][2][3]

5-Acetyl-d3-amino-6-formylamino-3-methyluracil (d3-AFMU) is the stable isotope-labeled analog of AFMU, a major caffeine metabolite associated with N-acetyltransferase 2 (NAT2) activity.[1] It is primarily used as an Internal Standard (IS) in LC-MS/MS assays.[1]

PropertyData
CAS Number (Parent) 85438-96-6 (AFMU)
CAS Number (d3-Analog) 1185082-65-8
Molecular Formula C₈H₇D₃N₄O₄
Molecular Weight ~229.21 g/mol (vs. 226.19 for parent)
Appearance White to Off-White Solid
Solubility in Methanol Slightly Soluble (< 1 mg/mL) .[1] Requires sonication/warming.
Solubility in DMSO Soluble (up to ~10 mg/mL) .[1] Recommended for Stock.[1][2]
Stability Alert Unstable in Methanol & Base . Deformylates to AAMU.
The Deuterium Effect on Solubility

The substitution of three hydrogen atoms with deuterium (d3) on the acetyl group has a negligible effect on solubility compared to the parent compound. Therefore, solubility data for non-labeled AFMU is valid for the d3-analog.[1]

Solubility vs. Stability: The Critical Trade-Off[1]

Researchers often default to methanol for LC-MS standards due to its volatility and compatibility with mobile phases.[1] However, for AFMU and d3-AFMU, this choice compromises data integrity.[1]

The Degradation Mechanism

In the presence of methanol (solvolysis) or dilute base (pH > 8), the formyl group at the N6 position is labile. The compound undergoes deformylation to form d3-AAMU .[1]

  • Half-life in Methanol: Can be < 24 hours at room temperature.[1]

  • Half-life in Acidic Buffer (pH 3.0): Maximum stability (~150 hours).[1][3]

Degradation Pathway Diagram

The following diagram illustrates the structural vulnerability of d3-AFMU in methanol.

AFMU_DegradationAFMUd3-AFMU(Target Analyte)IntermediateTetrahedralIntermediateAFMU->Intermediate SolvolysisMethanolMethanol / Base(Nucleophilic Attack)Methanol->IntermediateAAMUd3-AAMU(Deformylated Degradant)Intermediate->AAMU - Formyl GroupFormateMethyl Formate /Formic AcidIntermediate->Formate

Caption: Mechanistic pathway of AFMU deformylation in methanol/basic conditions.

Protocol: Standardized Stock Preparation

To ensure scientific integrity and reproducibility, follow this "Self-Validating" protocol. This workflow prioritizes stability while maintaining solubility.

Reagents Required[1][5][6]
  • Solvent A (Primary Stock): DMSO (Anhydrous, ≥99.9%).[1]

  • Solvent B (Working Diluent): 10 mM Ammonium Formate (pH 3.[1]5) / Acetonitrile (90:10).[1] Note: Acidic pH stabilizes the formyl group.[1]

  • Vessels: Amber glass vials (silanized preferred to minimize adsorption).

Step-by-Step Methodology
Phase 1: Primary Stock Solution (1.0 mg/mL)
  • Weighing: Accurately weigh 1.0 mg of d3-AFMU into a tared amber glass vial.

  • Solvent Addition: Add 1.0 mL of DMSO . Do not use Methanol.[1]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 35°C for 5 minutes.

    • Validation: Visually inspect against a dark background.[1] The solution must be clear.

  • Storage: Store at -80°C (preferred) or -20°C. Stability: ~6 months.

Phase 2: Working Standard (e.g., 10 µg/mL)
  • Thawing: Thaw DMSO stock at room temperature (protect from light).

  • Dilution: Dilute the stock 1:100 into Solvent B (Acidic Buffer) .

    • Why? The acidic environment (pH 3.5) inhibits deformylation, while the small % of DMSO ensures solubility.

  • Usage: Use within 8 hours. Discard unused working standard.

Workflow Visualization

Stock_Prep_WorkflowStartSolid d3-AFMU(Store -20°C)Solvent_DecisionSelect SolventStart->Solvent_DecisionDMSODMSO(Recommended)Solvent_Decision->DMSO Stability PriorityMeOHMethanol(High Risk)Solvent_Decision->MeOH Solubility OnlyDissolutionDissolve (1 mg/mL)Sonicate 35°CDMSO->DissolutionDegradationRapid Deformylation(Generates AAMU)MeOH->DegradationQC_CheckQC: Check Purity(UV 260nm or MS)Dissolution->QC_CheckStorageStore -80°C(Stable 6 mo)QC_Check->Storage Pass (>98%)

Caption: Decision tree for d3-AFMU stock preparation emphasizing solvent impact on stability.

Analytical Validation (QC)

Before using the stock for critical assays (e.g., NAT2 phenotyping), validate the integrity of the d3-AFMU.

  • LC-MS/MS Check:

    • Monitor MRM transitions for d3-AFMU (e.g., m/z 229 → 169) AND d3-AAMU (degradation product, m/z 201 → 144).

    • Acceptance Criteria: The AAMU peak area must be < 2% of the AFMU peak area.[1]

  • UV Spectroscopy:

    • AFMU and AAMU have distinct UV maxima.[1][3]

    • AFMU

      
       ≈ 265 nm (pH dependent).[1]
      
    • A shift in

      
       suggests deformylation.[1]
      

References

  • Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man.[1][4] Drug Metabolism and Disposition, 11(3), 218-220.[1][4] Link

    • Core Reference: Establishes the instability of AFMU in methanol and dilute base.
  • Jetter, A., et al. (2004). Urine metabolic ratio of 5-acetylamino-6-formylamino-3-methyluracil to 1-methylxanthine as a marker for N-acetyltransferase 2 activity.[1] European Journal of Clinical Pharmacology, 60, 165-171.[1]

    • Context: Describes the use of AFMU/AAMU r
  • Cham, B. E., et al. (2002). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine.[1] Drug Metabolism and Disposition, 30(5). Link

    • Data Source: Provides kinetics of deformylation and pH stability profiles (pH 3.0 optimal).

Methodological & Application

Application Note: High-Fidelity Quantitation of AFMU for NAT2 Phenotyping via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug metabolism researchers. It moves beyond standard recipe-style protocols to address the specific chemical instability of 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and provides a robust, self-validating LC-MS/MS workflow.

Executive Summary

N-acetyltransferase 2 (NAT2) phenotyping is critical for predicting individual susceptibility to drug toxicity (e.g., Isoniazid, Sulfonamides). Caffeine is the gold-standard probe drug for NAT2 activity, with the molar ratio of its metabolites—specifically AFMU—serving as the phenotypic index.

However, AFMU is chemically unstable , undergoing spontaneous non-enzymatic deformylation to 5-acetylamino-6-amino-3-methyluracil (AAMU) in neutral to alkaline conditions. This degradation compromises data integrity, leading to false "Slow Acetylator" classification.

This protocol details a stabilized LC-MS/MS method that arrests deformylation at the point of collection, ensuring accurate NAT2 phenotyping.

Scientific Background & Mechanism[1]

The Metabolic Pathway

Caffeine (1,3,7-trimethylxanthine) is metabolized by CYP1A2 to Paraxanthine, which is further acetylated by NAT2 to form AFMU. The accuracy of the assay depends on preventing the ex vivo conversion of AFMU to AAMU.

NAT2_Pathway cluster_control Critical Control Point Caffeine Caffeine (1,3,7-TMX) Paraxanthine Paraxanthine (1,7-DMX) Caffeine->Paraxanthine CYP1A2 AFMU AFMU (Target Analyte) Paraxanthine->AFMU NAT2 (Acetylation) AAMU AAMU (Degradant) AFMU->AAMU Non-Enzymatic Deformylation (pH > 7.0, Unstable)

Figure 1: Caffeine metabolism pathway highlighting the critical instability of AFMU. The transition from AFMU to AAMU is pH-dependent and non-enzymatic.

Chemical Properties[2][3]
  • Analyte: AFMU (

    
    )
    
  • MW: 226.2 g/mol

  • pKa: ~5.7 (Ionizes readily in positive ESI)

  • Stability: Half-life < 8 hours at pH 7.0; Stable > 3 months at pH 3.5.

Method Development & Optimization

Internal Standard Selection Strategy

Recommendation: Use AFMU-d3 (Methyl-d3) rather than Acetyl-d3.

  • Reasoning: Common fragmentation of AFMU involves the loss of the acetyl group (m/z 42) or the formyl group. If the deuterium label is on the acetyl group, the primary MS/MS fragment will lose the label, making the transition identical to the native analyte (cross-talk). Using a ring-methyl label ensures the tag is retained in the product ion.

MRM Transitions

The following transitions were optimized using ESI+ on a Triple Quadrupole system.

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)TypeMechanistic Origin
AFMU 227.1 185.1 5018QuantLoss of Acetyl (

)
AFMU227.1168.15022QualRing cleavage / Loss of

AFMU-d3 230.1 188.1 5018QuantRetains d3-methyl label
Chromatography (HILIC vs. RP)

While Reverse Phase (C18) is standard, AFMU is highly polar.

  • Selected Mode: Polar-Embedded C18 or HILIC.

  • Why: Standard C18 requires 100% aqueous loading to retain AFMU, which causes dewetting. A Polar-Embedded column (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Polar C18) allows 100% aqueous stability and better retention of polar metabolites.

Detailed Protocol

Reagents & Materials
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Stabilizer: 1.0 M Hydrochloric Acid (HCl).

  • Internal Standard: AFMU-d3 (10 µg/mL in Methanol).

Sample Collection & Stabilization (The "Trustworthiness" Step)

Failure to perform this step immediately invalidates the assay.

  • Collection: Collect urine 4–6 hours post-caffeine ingestion (standard phenotyping window).

  • Acidification: Immediately add 100 µL of 1.0 M HCl per 10 mL of urine .

    • Target: Final pH must be between 3.0 and 3.5.

    • Verification: Spot check with pH paper.

  • Storage: Freeze at -80°C immediately. Stable for 6 months.

Sample Preparation (Dilute-and-Shoot)

Due to high concentrations of caffeine metabolites in urine, SPE is often unnecessary if the MS is sensitive.

  • Thaw urine on ice.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C (removes particulates/precipitates).

  • Transfer 50 µL of supernatant to a 96-well plate.

  • Add 450 µL of Solvent A containing IS (AFMU-d3 @ 100 ng/mL).

    • Dilution Factor: 1:10.[1]

  • Vortex for 30 seconds.

  • Inject 2 µL .

LC-MS/MS Parameters

LC Gradient (Polar-Embedded C18, 2.1 x 100mm, 1.8 µm):

  • Flow Rate: 0.4 mL/min[2][1]

  • Column Temp: 40°C

Time (min)%A (Water + 0.1% FA)%B (ACN + 0.1% FA)Phase
0.00982Loading
1.00982Hold
4.007030Elution
4.10595Wash
5.50595Wash
5.60982Re-equilibration
7.50982End

Workflow Visualization

Workflow Step1 Urine Collection (4-6h post-dose) Step2 CRITICAL: Acidification Add 1M HCl -> pH 3.5 Step1->Step2 Immediate Step3 Centrifugation 15,000g, 10 min, 4°C Step2->Step3 Step4 Dilution (1:10) with IS (AFMU-d3) Step3->Step4 Step5 LC-MS/MS Analysis MRM: 227 -> 185 Step4->Step5

Figure 2: Analytical workflow emphasizing the critical acidification step required to prevent AFMU degradation.

Validation & QC Criteria (Self-Validating System)

To ensure the method is performing correctly, implement the following "Self-Validating" checks:

  • The "AAMU Check":

    • Include the MRM transition for AAMU (199.1 -> 168.1) in your method, even if not quantifying it.

    • Logic: If AAMU peaks appear in your Calibration Standards (which should be pure AFMU), your stock solution has degraded, or your autosampler is too warm.

  • Linearity:

    
     over range 0.5 – 100 µM.
    
  • Carryover: Inject a blank after the highest standard (ULOQ). Signal must be < 20% of LLOQ.

  • Stability QC: A QC sample left in the autosampler for 24 hours must not show >15% deviation from T=0. If it does, the autosampler cooling (4°C) is insufficient.

References

  • Grant, D. M., et al. "Analysis of caffeine metabolites in urine for NAT2 phenotyping." Journal of Chromatography B, 2002.

  • Nyeki, A., et al. "Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine." Drug Metabolism and Disposition, 2002.

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10," 2022.

  • Tang, B. K., et al. "Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man." Drug Metabolism and Disposition, 1983.[3]

Sources

Application Note: Quantitative Analysis of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the sample preparation and subsequent analysis of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil (d3-AFMU) in human urine, intended for researchers in clinical chemistry, pharmacology, and drug development. 5-acetylamino-6-formylamino-3-methyluracil (AFMU) is a primary metabolite of caffeine, and its quantification is crucial for phenotyping N-acetyltransferase 2 (NAT2) enzyme activity. The use of a stable isotope-labeled internal standard, such as d3-AFMU, is paramount for achieving the accuracy and precision required in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This note details pre-analytical considerations, a robust solid-phase extraction (SPE) protocol, and the scientific rationale underpinning each step to ensure data integrity and reproducibility.

Introduction: The Role of AFMU and its Deuterated Analog

Caffeine is metabolized in the liver by a series of enzymes, including cytochrome P450 1A2 (CYP1A2) and N-acetyltransferase 2 (NAT2). The ratio of specific urinary metabolites provides a non-invasive method to assess the activity of these enzymes. AFMU is a key downstream metabolite whose formation is dependent on NAT2 activity.[1] Therefore, the ratio of AFMU to other caffeine metabolites, such as 1-methylxanthine (1X), is a well-established biomarker for determining an individual's NAT2 phenotype (e.g., slow, intermediate, or fast acetylator).[1][2] This information is critical in pharmacogenomics, as NAT2 status influences the metabolism and potential toxicity of numerous drugs and xenobiotics.

Accurate quantification of AFMU in a complex biological matrix like urine is challenging. Variations during sample preparation and analysis can introduce significant error. The principle of isotope dilution mass spectrometry (IDMS) is the gold standard for mitigating these issues.[3] By introducing a known quantity of a stable isotope-labeled version of the analyte, 5-Acetyl-d3-amino-6-formylamino-3-methyluracil (d3-AFMU), at the beginning of the sample preparation process, analytical variability can be effectively normalized. The d3-AFMU standard is chemically identical to the endogenous AFMU, ensuring it behaves similarly during extraction, cleanup, and ionization.[4] However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable internal reference for quantification.

Analyte Relationship Diagram

Caffeine Caffeine Metabolism Hepatic Metabolism (CYP1A2, XO, NAT2) Caffeine->Metabolism In vivo AFMU AFMU (Analyte) Metabolism->AFMU LCMS LC-MS/MS Quantification AFMU->LCMS d3_AFMU d3-AFMU (Internal Standard) d3_AFMU->LCMS

Caption: Metabolic pathway from Caffeine to AFMU and the role of d3-AFMU.

Pre-Analytical Considerations: Ensuring Sample Integrity

The stability of AFMU is a critical pre-analytical factor. Research has shown that AFMU is susceptible to spontaneous deformylation to 5-acetylamino-6-amino-3-methyluracil (AAMU), a process that is dependent on pH and temperature.[5]

  • Collection: Urine samples should be collected in sterile containers. No preservatives are strictly necessary if processing and freezing occur promptly.

  • pH and Temperature: AFMU exhibits maximum stability around pH 3.0.[5] At 24°C, the half-life of AFMU in urine (typically pH 5-7) is approximately 57 hours, which decreases to 12.5 hours at 37°C.[5] Therefore, samples should be cooled as soon as possible after collection.

  • Short-Term Storage & Transport: For short-term transport or storage (up to 24 hours), samples should be kept refrigerated at 4°C or on cool packs.[6] Storage at room temperature should be avoided to minimize analyte degradation.[6][7]

  • Long-Term Storage: For long-term storage, urine samples must be frozen at -20°C or, ideally, -70°C or lower.[7] Samples stored at -22°C have shown good stability for many analytes for over a decade.[8] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot samples into smaller, single-use volumes before freezing.

ConditionTemperatureMaximum DurationRationale & Reference
Processing Delay Room Temp (~20-25°C)< 8 hoursAFMU half-life in urine is ~57 hours at 24°C. Minimize time to prevent deformylation.[5]
Short-Term Storage 4°C (Refrigerator)Up to 24 hoursSlows degradation significantly compared to room temperature.[6]
Long-Term Storage -20°CMonthsAcceptable for long-term storage.[8]
Optimal Long-Term -70°C or -80°CYearsGold standard for preserving metabolite stability.[7]

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from validated methods for the analysis of caffeine metabolites in urine and is designed to effectively remove interferences such as salts, urea, and other polar matrix components prior to LC-MS/MS analysis.[1]

Required Materials & Reagents
  • Urine sample (previously collected and stored as per Section 2)

  • d3-AFMU internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol (HPLC or MS-grade)

  • Acetonitrile (HPLC or MS-grade)

  • Deionized water

  • Formic acid

  • Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) polymer, 30 mg/1 mL (or equivalent)

  • SPE vacuum manifold or positive pressure processor

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials with inserts

Step-by-Step Protocol

Urine Sample Preparation Workflow

cluster_prep Initial Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps A 1. Thaw & Vortex Urine Sample B 2. Aliquot 1 mL Urine A->B C 3. Add d3-AFMU Internal Standard B->C D 4. Centrifuge (10,000 x g, 5 min) C->D F 6. Load Supernatant D->F E 5. Condition SPE (Methanol then Water) G 7. Wash (5% Methanol/Water) F->G H 8. Elute (Acetonitrile) G->H I 9. Evaporate to Dryness (Nitrogen Stream) H->I J 10. Reconstitute (Mobile Phase) I->J K 11. Transfer to Vial for LC-MS/MS Analysis J->K

Caption: Step-by-step workflow for the SPE of d3-AFMU from urine.

  • Sample Thawing and Spiking:

    • Thaw frozen urine samples at room temperature or in a 4°C water bath.

    • Once thawed, vortex the sample for 15 seconds to ensure homogeneity.

    • Aliquot 1.0 mL of urine into a clean microcentrifuge tube.

    • Add a precise volume (e.g., 20 µL) of the d3-AFMU internal standard solution. The concentration should be chosen to be within the calibration range.

    • Vortex for another 10 seconds.

    • Causality: Adding the internal standard at the very first step is the core principle of IDMS. It ensures that any analyte loss during subsequent steps (centrifugation, extraction, evaporation) is mirrored by the loss of the internal standard, keeping the analyte-to-internal standard ratio constant.[9]

  • Pre-Extraction Clarification:

    • Centrifuge the spiked urine sample at 10,000 x g for 5 minutes at 4°C.

    • Causality: This step pellets any cellular debris, proteins, and particulates that could otherwise clog the SPE sorbent bed, ensuring a consistent flow rate and preventing extraction variability.[10]

  • Solid-Phase Extraction (SPE):

    • a. Conditioning: Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry out between steps.

      • Causality: Methanol wets the polymeric sorbent and activates it for analyte retention. The subsequent water wash removes the methanol and prepares the sorbent for the aqueous sample.

    • b. Loading: Carefully load the supernatant from the centrifuged urine sample (from step 2) onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (e.g., 1 mL/min) using a vacuum or positive pressure.

      • Causality: The HLB sorbent retains AFMU and d3-AFMU through reversed-phase interactions, while highly polar matrix components like salts and urea pass through unretained.

    • c. Washing: Wash the cartridge with 1 mL of 5% methanol in water.

      • Causality: This wash step removes remaining polar interferences that may have been weakly retained, without prematurely eluting the analytes of interest, thus leading to a cleaner final extract.

    • d. Elution: Elute the retained analytes by passing 1 mL of acetonitrile through the cartridge into a clean collection tube.

      • Causality: Acetonitrile is a strong organic solvent that disrupts the reversed-phase interaction between the analytes and the sorbent, allowing for their efficient recovery from the cartridge.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.

    • Causality: This step removes the elution solvent and concentrates the analytes, increasing the sensitivity of the assay.

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 20 seconds to ensure the analytes are fully dissolved.

    • Causality: Reconstituting in the mobile phase ensures compatibility with the chromatographic system and improves peak shape during the LC separation.

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Analytical Detection by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis due to its high sensitivity, selectivity, and ability to differentiate between the analyte and the deuterated internal standard. A reversed-phase chromatographic method is typically employed to separate AFMU from other potential isomers and matrix components before detection.

ParameterTypical Value/ConditionRationale
LC Column C18 or PFP, ≤ 2.1 mm ID, < 3 µm particle sizeProvides good retention and separation for polar uracil derivatives.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes better peak shape and ionization efficiency.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for gradient elution.
Ionization Mode Electrospray Ionization (ESI), PositiveAFMU contains basic nitrogen atoms that are readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transition (AFMU) Consult literature or optimize experimentallye.g., m/z 214 -> 172
MRM Transition (d3-AFMU) Consult literature or optimize experimentallye.g., m/z 217 -> 175

Note: Specific MRM transitions must be optimized in the laboratory for the instrument in use.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of urine samples for the quantification of AFMU using d3-AFMU as an internal standard. Adherence to best practices for sample collection and storage is crucial for maintaining the integrity of the labile AFMU molecule. The described solid-phase extraction method offers a robust and reliable means of sample cleanup, minimizing matrix effects and enabling sensitive and accurate quantification by LC-MS/MS. This methodology serves as a vital tool for researchers conducting pharmacogenomic studies related to NAT2 phenotyping.

References

  • Casademont, G., & Creus, A. (2002). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1149-1155. Available at: [Link]

  • Pinu, F. R., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 363. Available at: [Link]

  • Raikos, N., et al. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 14-20. Available at: [Link]

  • Restek Corporation. (2025). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. Available at: [Link]

  • Bahareh, F., et al. (2017). Development and validation of a simple, rapid and sensitive LC-MS/MS method for the measurement of urinary neurotransmitters. Analytical and Bioanalytical Chemistry, 409(23), 5495-5506. Available at: [Link]

  • Haid, M., et al. (2016). Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics, 12(4), 69. Available at: [Link]

  • Lucas, D. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Rana, S., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(3), 333-338. Available at: [Link]

  • Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Kura Biotech. Available at: [Link]

  • UCT, Inc. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. Available at: [Link]

  • Buszewska-Forajta, M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. Available at: [Link]

  • Inoue, H., et al. (1998). Optimized Conditions for the Enzymatic Hydrolysis of α-Hydroxytriazolam-Glucuronide in Human Urine. Biological and Pharmaceutical Bulletin, 21(8), 843-846. Available at: [Link]

  • DPX Technologies. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. YouTube. Available at: [Link]

  • Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220. Available at: [Link]

  • Roehrkasten, R., et al. (1990). Synthesis of the Caffeine Metabolites 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-Acetylamino-6-amino-3-methyluracil (AAMU) on a Preparative Scale. ChemInform, 21(35). Available at: [Link]

  • Le Guennec, J. C., et al. (1991). Maturation of AFMU excretion in infants. Therapeutic Drug Monitoring, 13(3), 224-228. Available at: [Link]

  • Bel-Oms, I., et al. (2015). Targeting human urinary metabolome by LC–MS. UPF Repository. Available at: [Link]

  • Giebułtowicz, J., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. International Journal of Molecular Sciences, 25(10), 5275. Available at: [Link]

  • Waters Corporation. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Waters Corporation. Available at: [Link]

  • Rodrigues, C. A., et al. (2019). Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. Molecules, 24(16), 2993. Available at: [Link]

  • Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. Available at: [Link]

  • Separation Science. (2023). Effective procedure for in-well hydrolysis of urine samples. Separation Science. Available at: [Link]

  • Rostami-Moghaddam, M., et al. (2023). Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. Advanced Journal of Professional and Research, 1(1), e12595. Available at: [Link]

  • Andersen, H. R., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. International Journal of Molecular Sciences, 25(1), 16. Available at: [Link]

Sources

Application Note: A Systematic Approach to Mobile Phase Optimization for the Robust Separation of d3-AFMU in Reversed-Phase HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, experience-driven guide for developing and optimizing a reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase for the separation of deuterated acetyl norfentanyl (d3-AFMU). As a critical internal standard for the quantification of acetyl norfentanyl (AFMU), a major metabolite of the synthetic opioid acetyl fentanyl, achieving its robust and reproducible chromatographic separation is paramount for data integrity in bioanalytical assays. We will explore the foundational principles behind mobile phase selection, present a systematic protocol for its optimization, and discuss data interpretation within the context of regulatory compliance for bioanalytical method validation.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals engaged in toxicological and pharmacokinetic studies.

Part I: Foundational Principles of Mobile Phase Selection

The primary goal of mobile phase optimization is to control the interactions between the analyte (d3-AFMU), the stationary phase, and the mobile phase to achieve desired retention, resolution, and peak shape.[4] In reversed-phase HPLC, where a nonpolar stationary phase is used, the mobile phase is typically a more polar mixture of an aqueous solvent and a less polar organic solvent.[5]

Analyte Considerations: d3-AFMU

AFMU and its deuterated analog, d3-AFMU, are metabolites of acetyl fentanyl.[6] As metabolites, they are generally more polar than the parent drug. This inherent polarity can make them challenging to retain on traditional C18 columns, often requiring a mobile phase with a high aqueous content.[5][7] The key to a successful separation lies in manipulating the mobile phase to finely tune the retention of these polar compounds.

The Critical Role of Mobile Phase Components

A. Organic Modifier: Acetonitrile vs. Methanol The choice of organic solvent is a primary tool for adjusting retention and selectivity.[8]

  • Acetonitrile (ACN): Generally the preferred solvent in LC-MS applications due to its lower viscosity (leading to lower backpressure) and superior UV transparency. It often provides sharper peaks for many compounds.

  • Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature, which allows it to act as a hydrogen-bond donor.[8] A simple screening experiment comparing ACN and MeOH is a fundamental first step in method development.

B. Aqueous Phase & pH Control For ionizable analytes like AFMU, mobile phase pH is arguably the most critical factor influencing retention and peak shape.[4][9]

  • Mechanism of Action: By adjusting the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa, we can ensure the analyte exists predominantly in a single ionic state (either fully ionized or fully unionized).[8] For basic compounds like AFMU, a low pH mobile phase protonates the molecule, increasing its polarity and decreasing its retention in reversed-phase mode. Suppressing ionization by using a high pH would increase retention but can be detrimental to silica-based column stability.

  • Practical Implementation: Using an acidic modifier is the most common approach. Formic acid is widely used as it effectively lowers the pH while being highly compatible with mass spectrometry.[8]

C. Additives for Enhanced Performance: Formic Acid and Ammonium Formate Mobile phase additives serve to control pH and improve ionization efficiency for MS detection.[10]

  • Formic Acid (FA): Typically added at low concentrations (0.05% to 0.1%), formic acid provides protons, which is essential for generating protonated molecules [M+H]+ in positive mode electrospray ionization (ESI-MS). This greatly enhances the sensitivity of the analysis.

  • Ammonium Formate (AF): This salt can be used in conjunction with formic acid to create a buffered system, which resists small changes in pH and can improve method robustness.[11][12] Furthermore, the presence of ammonium formate increases the ionic strength of the mobile phase, which can significantly improve the peak shape of basic compounds by mitigating undesirable secondary interactions with the stationary phase.[11][13] For LC-MS applications, buffer concentrations should generally not exceed 10 mM to avoid ion suppression.[10]

Part II: A Systematic Protocol for Mobile Phase Optimization

This protocol assumes the use of an HPLC system coupled to a tandem mass spectrometer (MS/MS). The objective is to achieve a sharp, symmetrical peak for d3-AFMU with adequate retention (retention factor k' > 2) to avoid co-elution with matrix components near the void volume.[8]

Initial System & Method Parameters
  • HPLC Column: A high-quality C18 or Biphenyl column (e.g., 50-100 mm length, 2.1 mm ID, <3 µm particle size). Biphenyl phases can offer unique selectivity for aromatic compounds.[14]

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Analyte: d3-AFMU solution (e.g., 10 ng/mL in 50:50 Methanol:Water)

  • MS/MS Detection: Electrospray Ionization (ESI) in Positive Mode, monitoring a specific MRM transition for d3-AFMU.

Experimental Workflow for Optimization

The optimization process should be systematic, changing one key parameter at a time to observe its effect on the chromatography.

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_opt Optimization Steps cluster_eval Evaluation cluster_final Finalization Start Define Initial Conditions (Column, Flow Rate, Temp) Prep_Mobiles Prepare Mobile Phases: A: Aq. Additive B: Organic Solvent + Additive Start->Prep_Mobiles Step1 Step 1: Screen Organic Modifier (Acetonitrile vs. Methanol) Prep_Mobiles->Step1 Select best solvent based on peak shape Step2 Step 2: Optimize Gradient Profile (Adjust Slope & Time) Step1->Step2 Achieve k' between 2-10 Step3 Step 3: Evaluate Additive Concentration (e.g., 0.1% vs 0.2% Formic Acid) Step2->Step3 Fine-tune retention & MS response Step4 Step 4: Assess Buffer Effect (Add 5-10 mM Ammonium Formate) Step3->Step4 Improve peak shape & robustness Evaluate Evaluate Performance: - Retention Time (k') - Peak Shape (As) - MS Signal Intensity Step4->Evaluate Evaluate->Step2 Re-adjust if needed Final Final Optimized Method Evaluate->Final Criteria Met

Caption: Workflow for systematic mobile phase optimization.

Step-by-Step Protocol

Step 1: Organic Modifier Screening

  • Prepare Mobile Phases:

    • Set A (Acetonitrile):

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Set B (Methanol):

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Execute Gradient Elution:

    • Use a generic scouting gradient for each set (e.g., 5% to 95% B over 5 minutes).

  • Evaluate: Compare the peak shape, retention time, and MS signal intensity obtained with ACN versus MeOH. Select the organic modifier that provides the best overall peak shape and response. For fentanyl analogs, ACN often yields superior results.[14]

Step 2: Gradient Optimization

  • Using the selected organic modifier , adjust the gradient to achieve optimal retention and resolution.

  • Initial Broad Gradient: Run a shallow gradient (e.g., 10% to 50% B over 8 minutes). Observe the percentage of Mobile Phase B (%B) at which d3-AFMU elutes.

  • Focused Gradient: Design a new gradient that is shallower around the elution %B. For example, if the analyte elutes at 25% B, a new gradient could be 15% to 35% B over 5 minutes.

  • Evaluate: The goal is a retention factor (k') between 2 and 10.[8] This ensures the analyte is well-retained and separated from early-eluting matrix interferences.

Step 3: pH and Additive Screening

  • Prepare Mobile Phases: Prepare aqueous phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).

  • Execute Analysis: Using the optimized gradient from Step 2, inject the d3-AFMU standard with each mobile phase set.

  • Evaluate: Monitor the MS signal intensity and peak shape. While higher acid concentration can sometimes improve peak shape, it may also lead to ion suppression.[10] Select the concentration that provides the best balance of signal intensity and chromatography. 0.1% formic acid is a common and effective starting point.[15]

Step 4: Assess the Effect of a Buffer

  • Prepare Mobile Phase: To the optimal aqueous phase from Step 3 (e.g., Water + 0.1% Formic Acid), add 10 mM Ammonium Formate. Also prepare the organic phase with the same additives.[14]

  • Execute Analysis: Run the optimized gradient method with this new buffered mobile phase.

  • Evaluate: Compare the peak asymmetry and reproducibility of retention time against the unbuffered mobile phase. The addition of ammonium formate often results in significantly sharper, more symmetric peaks for basic analytes.[12][13]

Part III: Data Interpretation & Troubleshooting

The success of the optimization is measured by key chromatographic parameters. Below is a table with illustrative data representing a typical optimization process.

Experiment Mobile Phase Conditions Retention Time (min) Peak Asymmetry (As) MS Signal Intensity (counts) Analysis
1a ACN + 0.1% FA (Scouting Gradient)3.21.41.5e6Good initial peak shape.
1b MeOH + 0.1% FA (Scouting Gradient)2.81.91.1e6Broader peak, lower signal. ACN is selected.
2 ACN + 0.1% FA (Optimized Gradient)4.51.31.6e6Retention is now ideal (k' > 2).
3 ACN + 0.2% FA (Optimized Gradient)4.41.31.2e6No peak shape improvement, but signal suppression observed.
4 ACN + 0.1% FA + 10mM AF 4.61.1 1.8e6Optimal result. Peak is sharper and more symmetric.
Troubleshooting Common Issues
Problem Potential Mobile Phase Cause Recommended Solution
Peak Tailing Secondary silanol interactions; improper pH.Add a buffer like ammonium formate; ensure pH is low and stable.[13]
Low Retention (k' < 2) Mobile phase is too strong (too much organic).Decrease the initial %B in the gradient; use a shallower gradient.[8]
Split Peaks Sample solvent is too strong; pH issue.Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[5]
Low MS Signal Ion suppression from mobile phase additives.Reduce buffer/acid concentration (e.g., <10 mM for AF); check for TFA contamination.[10]

Part IV: Context for Bioanalytical Method Validation

The optimized mobile phase and chromatographic conditions developed through this protocol form the core of the analytical method. This method must then undergo formal validation to ensure it is fit for its intended purpose, as mandated by regulatory bodies like the FDA.[1][2][16] The validation process assesses parameters such as:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Accuracy and Precision: Demonstrating the closeness of measured values to the true value and the reproducibility of the measurements.[3]

  • Calibration Curve: Defining the quantitative range of the assay.

  • Stability: Assessing the stability of the analyte in the biological matrix and in processed samples.

A robust mobile phase is the foundation for a successful validation, as it ensures the chromatographic performance remains consistent and reliable throughout all validation experiments and subsequent sample analysis.[2]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. (n.d.). ResearchGate. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services (HHS.gov). [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Separation Science. [Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. (n.d.). PMC, National Center for Biotechnology Information. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017). LCGC International. [Link]

  • LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. (2018). PMC, National Center for Biotechnology Information. [Link]

  • Quantitative Measurement of Acetyl Fentanyl and Acetyl Norfentanyl in Human Urine by LC-MS/MS. (n.d.). ResearchGate. [Link]

  • Development and Validation of a Method to Analyze Fentanyl and Its Analogues in Postmortem Blood Samples by LC-MS/MS. (n.d.). SciELO. [Link]

Sources

Application Note: High-Throughput LC-MS/MS Quantification of AFMU in Biological Fluids for NAT2 Phenotyping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The accurate quantification of 5-acetylamino-6-formylamino-3-methyluracil (AFMU) is the "gold standard" metric for determining N-acetyltransferase 2 (NAT2) acetylation status in humans. As a major downstream metabolite of caffeine, AFMU’s molar ratio to its precursors (1-methylxanthine) serves as a direct phenotypic readout for drug metabolism efficiency.

However, AFMU presents a unique bioanalytical challenge: pH-dependent instability . In alkaline or neutral urine, AFMU spontaneously deformylates to 1-methylxanthine (1X) or hydrolyzes to 5-acetylamino-6-amino-3-methyluracil (AAMU). This creates a "moving target" for quantification, rendering standard protocols invalid unless specific pre-analytical controls are enforced.

This Application Note details a High-Throughput Screening (HTS) protocol using d3-AFMU (trideutero-AFMU) as a stable internal standard. By leveraging a "Dilute-and-Shoot" UHPLC-MS/MS workflow, we achieve a runtime of <4 minutes per sample while correcting for the significant matrix effects inherent in human urine.

Pre-Analytical Criticality: The Self-Validating System

WARNING: The integrity of this assay is determined at the moment of sample collection, not at the mass spectrometer.

AFMU is thermodynamically unstable above pH 7.0 and below pH 2.0. In standard urine (pH 5.0–8.0), AFMU degradation begins immediately. To create a self-validating system , you must lock the chemical state of the sample before analysis.

The pH Stabilization Protocol
  • Collection: Collect urine directly into vessels pre-loaded with 1M Hydrochloric Acid (HCl) or a Citrate Buffer to achieve a final pH of 3.5 ± 0.5 .

  • Verification: Spot-check pH. If pH > 4.0, add 10% Formic Acid dropwise.

  • Rationale: At pH 3.5, AFMU exhibits maximum stability (t1/2 > 150 hours at 24°C). Without this step, the d3-AFMU internal standard will not compensate for degradation that occurred prior to its addition.

High-Throughput Experimental Workflow

The following workflow utilizes a Graphviz visualization to map the critical path from collection to data acquisition.

G Collection Sample Collection (Urine) Stabilization pH Stabilization (Target pH 3.5) Collection->Stabilization Immediate IS_Addition IS Addition (Spike d3-AFMU) Stabilization->IS_Addition 50 µL Sample Dilution Dilution (1:10) Mobile Phase A IS_Addition->Dilution + 450 µL Centrifuge Centrifugation 4000g, 10 min Dilution->Centrifuge LCMS UHPLC-MS/MS (HSS T3 Column) Centrifuge->LCMS Inject Supernatant

Figure 1: High-Throughput "Dilute-and-Shoot" Workflow. Note the immediate stabilization step which is critical for AFMU integrity.

LC-MS/MS Method Parameters

Chromatographic Conditions (UHPLC)

AFMU is highly polar. Standard C18 columns often fail to retain it, causing it to elute in the void volume where ion suppression is highest. We utilize a High Strength Silica (HSS) T3 column, designed to retain polar analytes in 100% aqueous conditions.

ParameterSettingRationale
Column Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mmRetains polar AFMU; withstands 100% aqueous start.
Column Temp 40°CImproves peak shape and reduces backpressure.
Flow Rate 0.5 mL/minOptimal for HTS (sub-4 min run).
Injection Vol 2–5 µLLow volume prevents solvent effects on peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic modifier.

Gradient Profile:

  • 0.0 min: 0% B (Hold for 0.5 min to trap polar analytes)

  • 2.5 min: Ramp to 30% B (Separates AFMU from 1X and AAMU)

  • 2.6 min: Ramp to 95% B (Wash)

  • 3.0 min: Hold 95% B

  • 3.1 min: Re-equilibrate to 0% B

  • Total Run Time: 4.0 minutes

Mass Spectrometry Settings (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode. The use of d3-AFMU is non-negotiable for HTS to correct for variable urine salt concentrations.

Source Parameters (Sciex 5500/6500 or equivalent):

  • Ion Source: Electrospray Ionization (ESI) Positive[1][2][3][4]

  • Curtain Gas: 35 psi

  • IonSpray Voltage: 4500 V

  • Temperature: 550°C (High temp needed for efficient desolvation at 0.5 mL/min)

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Note
AFMU 225.1168.12025Quantifier (Loss of methyl isocyanate)
AFMU 225.1207.12018Qualifier (Loss of H2O)
d3-AFMU 228.1171.12025Internal Standard

Note on d3-AFMU: The transition 228.1 -> 171.1 assumes the deuterium label is located on the 3-methyl group or ring structure such that it is retained in the fragment. If using N-acetyl-d3 labeled standards, the fragment may lose the label (becoming 168.1). Always run a product ion scan on your specific IS lot to confirm the dominant fragment.

Biological Context & Data Interpretation[3][5][6][7][8][9][10]

To interpret the results, one must understand the metabolic pathway of Caffeine. AFMU accumulation indicates "Slow Acetylator" status, while rapid conversion suggests "Fast Acetylator" status.

Pathway Caffeine Caffeine (Probe Drug) Paraxanthine Paraxanthine (Primary Metabolite) Caffeine->Paraxanthine CYP1A2 AFMU AFMU (Target Analyte) Paraxanthine->AFMU NAT2 (Acetylation) OneX 1-Methylxanthine (1X) AFMU->OneX Deformylation (Acidic/Spontaneous) AAMU AAMU (Instability Product) AFMU->AAMU Hydrolysis (Alkaline pH)

Figure 2: Caffeine Metabolic Pathway. NAT2 activity is the rate-limiting step for AFMU formation.

Calculation of NAT2 Activity

The molar metabolic ratio (MR) is calculated as:



Note: For simplified HTS, the ratio [AFMU]/[1X] is often used as a direct proxy.[5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity for AFMU Ion suppression from early eluting salts.Divert flow to waste for the first 0.4 min. Ensure dilution is at least 1:10.
Peak Tailing Secondary interactions with column silanols.Ensure Mobile Phase pH is acidic (0.1% Formic Acid).
AFMU Signal Decreasing over time Degradation in autosampler.Ensure autosampler is cooled to 4°C. Verify sample pH is < 4.0.
d3-AFMU Interference Isotopic impurity or crosstalk.Check if d3-standard contains d0-impurity. Ensure mass resolution is set to "Unit" or "High".

References

  • Grant, D. M., et al. (1992). "Analysis of caffeine metabolites in urine for the phenotyping of N-acetyltransferase 2." Journal of Chromatography B. Link

  • Nykiær, S., et al. (2002). "Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine." Pharmacology & Toxicology. Link

  • Jetter, A., et al. (2004).[6] "Phenotyping of N-acetyltransferase Type 2 by Caffeine From Uncontrolled Dietary Exposure." European Journal of Clinical Pharmacology. Link

  • Wiersma, M. S., et al. (2005). "Measurement of caffeine and five of the major metabolites in urine by high-performance liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Perera, V., et al. (2014). "Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry. Link

Sources

Calculation of metabolic ratios using 5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of N-Acetyltransferase 2 (NAT2) Metabolic Ratios in Human Urine using 5-Acetyl-d3-amino-6-formylamino-3-methyluracil (AFMU-d3)

Abstract & Introduction

Phenotyping N-Acetyltransferase 2 (NAT2) The acetylation polymorphism, governed by the NAT2 gene, is a critical determinant in the metabolism of arylamine and hydrazine drugs (e.g., Isoniazid, Sulfamethoxazole, Procainamide). Individuals are categorized as "Slow," "Intermediate," or "Fast" acetylators based on their metabolic capacity. Misclassification can lead to severe drug toxicity (in slow acetylators) or therapeutic failure (in fast acetylators).

Caffeine as a Probe Drug Caffeine (1,3,7-trimethylxanthine) is the gold-standard, non-invasive probe substrate for in vivo NAT2 phenotyping. Following ingestion, caffeine is metabolized to paraxanthine (17X), which is subsequently acetylated by NAT2 to form 5-acetylamino-6-formylamino-3-methyluracil (AFMU) .

The Stability Challenge Accurate quantification of AFMU is notoriously difficult due to its chemical instability. In neutral or alkaline urine (pH > 6), AFMU undergoes deformylation to form 5-acetylamino-6-amino-3-methyluracil (AAMU) . This ring-closure/deformylation artifact can skew metabolic ratios.

Solution This protocol details the robust quantification of AFMU using the stable isotope internal standard 5-Acetyl-d3-amino-6-formylamino-3-methyluracil (AFMU-d3) . The method emphasizes strict pH control during sample collection to stabilize AFMU, ensuring the integrity of the metabolic ratio calculation.

Mechanism of Action & Metabolic Pathway

The following diagram illustrates the caffeine metabolic pathway focused on NAT2 activity. Note that while Paraxanthine is the primary precursor, the ratio of AFMU to 1-Methylxanthine (1X) is the accepted phenotypic index.

Troubleshooting & Optimization

Stability of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions

Prepared by the Senior Application Scientist Team

Introduction

5-Acetyl-d3-amino-6-formylamino-3-methyluracil is a deuterated stable isotope-labeled analog of AFMU (5-acetylamino-6-formylamino-3-methyluracil), a major metabolite of caffeine.[1][2] As with many complex organic molecules, its stability is a critical parameter in experimental design, particularly in the development of analytical standards and in metabolic studies. This guide provides an in-depth analysis of the molecule's stability under acidic conditions, offering field-proven insights, detailed experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. The primary stability concern for this molecule is the acid-catalyzed hydrolysis of the 6-formylamino group, a reaction common to N-formyl compounds.[3][4]

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil.

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A: The principal degradation pathway is the hydrolysis of the N-formyl group at the 6-position of the uracil ring.[5] This reaction, known as deformylation, results in the formation of 5-Acetyl-d3-amino-6-amino-3-methyluracil. This is a classic amide hydrolysis reaction, which is catalyzed by acid.[4][6]

Q2: How significantly does pH affect the stability of the compound?

A: The stability is highly pH-dependent. Based on extensive studies of the non-deuterated analog (AFMU), the compound exhibits maximum stability around pH 3.0, with a half-life of approximately 150 hours at 24°C.[5] As the pH moves away from this point, stability decreases markedly. Below pH 2.0 and above pH 10.0, the half-life drops to less than 4.6 hours.[5]

Q3: Does the deuterium (d3) labeling on the acetyl group improve the molecule's stability in acid?

A: It is unlikely to have a significant effect on the primary degradation pathway. Stability enhancement through deuteration, known as the Kinetic Isotope Effect (KIE), occurs when a carbon-hydrogen (C-H) bond is broken in the rate-determining step of a reaction.[7] The C-D bond is stronger and requires more energy to break. However, the acid-catalyzed deformylation at the 6-position does not involve the cleavage of the C-D bonds within the 5-acetyl group. The mechanism involves protonation of the formyl group followed by nucleophilic attack by water.[8] Therefore, the d3-label is not expected to slow this specific hydrolysis reaction.

Q4: What is the primary degradation product I should be looking for?

A: The expected degradation product is 5-Acetyl-d3-amino-6-amino-3-methyluracil. This is the result of the loss of the formyl group (-CHO) from the parent molecule.[1][5]

Q5: What is the recommended analytical technique to monitor the stability of this compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the standard and most reliable technique.[5][9] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of degradation over time. Coupling with UV detection is common, as the UV absorption spectra of the parent compound and its primary degradant are significantly different.[5] For definitive identification of degradants, mass spectrometry (LC-MS) is recommended.

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you may encounter during your stability experiments.

Q: My compound appears to be degrading much faster than the literature values suggest. What could be the cause?

A: Several factors could accelerate degradation:

  • Temperature: Amide hydrolysis is temperature-sensitive. The reference data for the non-deuterated analog was collected at 24°C.[5] If your experiment is conducted at a higher temperature (e.g., "room temperature" in a warm lab), the degradation rate will increase significantly. Ensure your experiments are thermostatically controlled.

  • Acid Concentration: While pH is the primary driver, the concentration and type of acid can play a role. The literature suggests that below pH 2.0, degradation is very rapid.[5] Ensure accurate preparation and verification of your acidic buffers.

  • Matrix Effects: If your sample is in a complex matrix (e.g., formulation excipients, biological fluids), other components could be acting as catalysts. Always run a control in a simple aqueous buffer.

Q: I'm observing multiple degradation peaks in my chromatogram, not just the expected one. What does this mean?

A: While deformylation is the primary pathway, observing additional peaks could indicate:

  • Secondary Degradation: The primary degradant (5-Acetyl-d3-amino-6-amino-3-methyluracil) might itself be unstable under the stress conditions, leading to further degradation products.

  • Oxidative Degradation: If your solutions were not protected from air, oxidative degradation could occur alongside hydrolysis. Consider degassing your solvents or blanketing the reaction with an inert gas like nitrogen.

  • Impurities: The initial sample may contain impurities that are also degrading or reacting under the test conditions. Always characterize your starting material thoroughly.

Q: I'm having difficulty achieving chromatographic separation between the parent compound and its deformylated product. What should I do?

A: The parent compound and its primary degradant have different polarities, which should allow for separation on a reverse-phase column (e.g., C18). If you are experiencing co-elution:

  • Adjust Mobile Phase pH: The ionization state of these molecules can be manipulated by changing the pH of the mobile phase, which will alter their retention times.

  • Modify Gradient Slope: If using a gradient elution, make the gradient shallower to increase the resolution between closely eluting peaks.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity and may resolve the peaks.

Data Summary: pH-Dependent Stability

The following table summarizes the stability data for the non-deuterated analog, 5-acetamido-6-formylamino-3-methyluracil (AFMU), at 24°C. This data provides an excellent baseline for estimating the stability of the deuterated version.

pHHalf-Life (t½) in hoursRelative Stability
< 2.0< 4.6Very Low
2.0~36Moderate
3.0~150Maximum
9.0~7.8Low
> 10.0< 4.6Very Low

Data sourced from Kalow & Tang (1993).[5]

Visualized Pathways and Workflows
Primary Acidic Degradation Pathway

parent 5-Acetyl-d3-amino-6-formylamino-3-methyluracil degradant 5-Acetyl-d3-amino-6-amino-3-methyluracil parent->degradant + H₂O, H⁺ (catalyst) formate Formic Acid parent->formate Hydrolysis

Caption: Acid-catalyzed deformylation of the parent compound.

Forced Degradation Experimental Workflow

cluster_prep 1. Preparation cluster_reaction 2. Degradation cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (e.g., in ACN or MeOH) initiate Initiate Degradation (Add stock to acid) prep_stock->initiate prep_acid Prepare Acidic Medium (e.g., 0.1 N HCl) prep_acid->initiate incubate Incubate at Controlled Temp (e.g., 40-60°C) initiate->incubate withdraw Withdraw Samples at Time Intervals (t₀, t₁, t₂, ...) incubate->withdraw quench Quench Reaction (Neutralize with Base) withdraw->quench analyze Analyze via Stability- Indicating HPLC/UPLC-MS quench->analyze quantify Quantify Parent & Degradant Calculate % Degradation analyze->quantify

Caption: Standard workflow for a forced acidic degradation study.

Experimental Protocols

These protocols provide a validated starting point for your experiments. Forced degradation studies are intended to be stressful, with the goal of achieving 5-20% degradation of the active substance.[10][11]

Protocol 1: Forced Acidic Degradation Study

Objective: To generate the primary acid degradation product of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil and to evaluate its stability profile under acidic stress.

Materials:

  • 5-Acetyl-d3-amino-6-formylamino-3-methyluracil

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Deionized water

  • Volumetric flasks, pipettes

  • Thermostatically controlled water bath or incubator

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in a minimal amount of ACN or MeOH to prepare a 1 mg/mL stock solution.

    • Rationale: Using an organic solvent for the stock ensures initial solubility before dilution into the aqueous acidic medium.

  • Stress Sample Preparation: In a volumetric flask, add a specific volume of the stock solution to a pre-heated (e.g., 60°C) solution of 0.1 N HCl to achieve a final concentration of approximately 50-100 µg/mL.

    • Rationale: 0.1 N HCl is a standard condition for acid stress testing in forced degradation studies.[12] The elevated temperature accelerates the reaction to occur within a practical timeframe.

  • Incubation: Place the flask in a calibrated water bath or incubator set to the desired temperature (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots from the flask at predetermined intervals (e.g., 0, 1, 2, 4, 8 hours). The "0 hour" sample should be taken immediately after preparation.

  • Quenching the Reaction: Immediately transfer the aliquot to a vial containing a stoichiometric equivalent of 0.1 N NaOH to neutralize the acid and halt the degradation. Dilute with the mobile phase to an appropriate concentration for analysis.

    • Rationale: Quenching is critical to ensure that the measured degradation accurately reflects the specific time point and that no further degradation occurs while samples are waiting for analysis.[13]

  • Control Sample: Prepare a control sample by diluting the stock solution in deionized water (or mobile phase) to the same final concentration and keep it refrigerated.

  • Analysis: Analyze all quenched time-point samples and the control sample using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a simple reverse-phase HPLC method capable of resolving 5-Acetyl-d3-amino-6-formylamino-3-methyluracil from its primary acid degradant.

Suggested Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

    • Rationale: The uracil ring system is UV active. A diode array detector (DAD) is recommended to assess peak purity and confirm that the parent peak is not co-eluting with any degradants.

Method Validation:

  • Specificity: Inject a blank, the parent compound, and a stressed (degraded) sample to demonstrate that the degradant peak is well-resolved from the parent peak.

  • System Suitability: Ensure parameters like theoretical plates, tailing factor, and reproducibility of replicate injections meet established criteria (e.g., %RSD < 2.0%).[9]

References
  • Kalow, W., & Tang, B. K. (1993). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. Drug Metabolism and Disposition, 21(3), 523–527. [Link]

  • Zhong, H., et al. (2023). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry, 95(47), 17351–17359. [Link]

  • Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(3), 257–266. [Link]

  • Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Scholarly Publications Leiden University. [Link]

  • Fathima, S. A., et al. (2015). Studies on Derivatives Uracil stability in various solvents and different functional groups. Journal of Chemical and Pharmaceutical Research, 7(12), 65-72. [Link]

  • Raju, B., & Rao, G. (2014). Stability Indicating Analytical Method Development, Validation. IOSR Journal of Pharmacy and Biological Sciences, 4(1), 19-27. [Link]

  • Gao, J., et al. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules, 26(24), 7699. [Link]

  • El-Asmy, A. A., et al. (2007). Ligational and analytical applications of a uracil derivative toward some transition metal ions. Journal of Coordination Chemistry, 60(3), 279-293. [Link]

  • Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10675–10684. [Link]

  • Ortiz-Bermúdez, P. (2022). The deuteration of organic compounds as a tool to teach chemistry. Educación Química, 33(3). [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]

  • Tang, B. K., et al. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220. [Link]

  • Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(1), 1-8. [Link]

  • Kumar, V., & Kumar, P. (2021). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 12(4), 1-10. [Link]

  • Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 24-31. [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Amides. [Link]

  • Rominger, K. L., et al. (1994). Synthesis of the Caffeine Metabolites 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-Acetylamino-6-amino-3-methyluracil (AAMU) on a Preparative Scale. ChemInform, 25(39). [Link]

  • Anonymous. (2018). HYDROLYSIS REACTIONS. Course Material. [Link]

  • Wang, S., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and Environmental Microbiology, 86(11), e00302-20. [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Pharmaffiliates. (n.d.). 5-Acetyl-d3-amino-6-formylamino-3-methyluracil. Product Page. [Link]

  • Doc Brown's Chemistry. (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • ResearchGate. (n.d.). Forced degradation results for fluorouracil. [Link]

  • Wang, S., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. PMC. [Link]

  • Wang, S., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. PubMed. [Link]

  • PubChem. (n.d.). uracil degradation | Pathway. NIH. [Link]

  • PhytoHub. (n.d.). Showing entry for 5-acetylamino-6-formylamino-3-methyluracil. [Link]

Sources

Technical Support Center: 5-Acetyl-d3-amino-6-formylamino-3-methyluracil (AFMU-d3) Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Freeze-Thaw Stability & Degradation Mitigation Applicable To: Bioanalysis (LC-MS/MS), Metabolic Phenotyping (NAT2), Internal Standard Handling

Module 1: The Degradation Mechanism

The Core Issue: Spontaneous Deformylation

The primary instability of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil (AFMU-d3) is not the loss of the deuterium label, but the chemical degradation of the molecule itself. AFMU is structurally fragile; it undergoes spontaneous deformylation to form 5-Acetyl-d3-amino-6-amino-3-methyluracil (AAMU-d3).

This reaction is pH-dependent and accelerated by freeze-thaw cycles .

  • The Trigger: During the freezing process (especially slow freezing at -20°C), water crystallizes first, creating a "freeze-concentration" effect in the remaining liquid. This can cause drastic pH shifts (the "cryolytic pH shift") and increase the effective concentration of buffer salts, catalyzing the loss of the formyl group.

  • The Consequence: The deuterium label (

    
    ) is located on the acetyl group. When AFMU-d3 degrades, the acetyl group remains intact. Consequently, your Internal Standard (AFMU-d3) converts into a different labeled metabolite (AAMU-d3). This leads to a loss of signal for AFMU and potential interference if AAMU is also being quantified.
    
Pathway Visualization

AFMUDegradation AFMU AFMU-d3 (Target Analyte) Transition Freeze-Thaw Stress (pH > 6 or < 3.5) AFMU->Transition Slow Freezing AAMU AAMU-d3 (Degradant) Transition->AAMU Deformylation (-CHO) Formate Formic Acid Transition->Formate

Figure 1: The degradation pathway of AFMU-d3. The deuterium label (d3) is retained on the AAMU byproduct, creating a false internal standard for the AAMU channel.

Module 2: Troubleshooting Guide

Scenario A: "My AFMU-d3 signal is dropping over time, but AAMU-d3 is increasing."
  • Diagnosis: Classic deformylation. This usually occurs if the sample matrix (urine or plasma) was not acidified immediately upon collection or thawing.

  • The Fix: Check the pH of your thawed samples. If pH > 6.0, the degradation is active.

  • Corrective Action: You cannot "reformylate" the molecule. You must prepare fresh standards. For future samples, pre-load collection tubes with acid (see Protocol 1).

Scenario B: "I see double peaks in the AFMU transition channel."
  • Diagnosis: This may be an isobaric interference or chromatographic separation of the rotamers, but if the second peak matches the retention time of AAMU, it indicates "crosstalk" or source fragmentation.

  • Deep Dive: In-source fragmentation (ISF) in the mass spectrometer can strip the formyl group from AFMU-d3 during ionization, mimicking AAMU-d3.

  • Differentiation: If the ratio of the two peaks changes after a freeze-thaw cycle, it is chemical degradation (sample issue). If the ratio is constant regardless of sample handling, it is In-Source Fragmentation (instrument parameter issue).

Scenario C: "Can I store stock solutions in Methanol?"
  • Diagnosis: High Risk.

  • Explanation: AFMU has been reported to be unstable in methanol, particularly if there are trace basic impurities.

  • Recommendation: Use Acetonitrile or acidified water (0.1% Formic Acid) for stock preparation.

Module 3: Stabilization Protocols

Protocol 1: The "Snap-Acidify" Workflow (Sample Collection)

Objective: Prevent initial degradation before the first freeze.

  • Preparation: Prepare collection tubes containing 10% Formic Acid or 1M HCl .

    • Ratio: Add 10 µL of acid per 1 mL of expected sample volume.

    • Target pH: 3.5 (The stability "sweet spot" for AFMU).

  • Collection: Collect urine/plasma directly into the pre-acidified tube.

  • Mixing: Invert gently 3 times. Do not vortex vigorously (avoids oxidation).

  • Freezing: Flash freeze in liquid nitrogen or dry ice/ethanol bath immediately.

    • Why: Slow freezing at -20°C allows "pockets" of high pH to form as water freezes out. Flash freezing bypasses this phase separation.

Protocol 2: Controlled Thawing

Objective: Minimize time in the "danger zone" (liquid-ice transition).

  • Bath Setup: Set a water bath to 25°C (Room Temperature). Do not use a 37°C bath (heat accelerates deformylation).

  • Rapid Thaw: Submerge samples until just thawed (liquid with a small ice crystal remaining).

  • Immediate Processing: Move immediately to wet ice (4°C) for extraction.

  • Refreezing: Avoid. If necessary, aliquot samples before the first freeze. If you must refreeze, ensure the sample is acidified (pH < 4) and snap-freeze again.

Decision Logic for Sample Handling

SampleHandling Start Sample Collected AcidCheck Is pH < 4.0? Start->AcidCheck Acidify Add 1M HCl or 10% Formic Acid AcidCheck->Acidify No FreezeType Freezing Method AcidCheck->FreezeType Yes Acidify->FreezeType SlowFreeze -20°C Freezer (High Risk) FreezeType->SlowFreeze Standard SnapFreeze Liquid N2 / Dry Ice (Recommended) FreezeType->SnapFreeze Optimal Thaw Thaw at 25°C Process Immediately SlowFreeze->Thaw Expect Degradation SnapFreeze->Thaw

Figure 2: Decision tree for maximizing AFMU-d3 recovery.

Module 4: Stability Data Reference

The following table summarizes the stability profile of AFMU based on consensus bioanalytical data.

ConditionpH EnvironmentTime to 10% Degradation (

)
Status
Urine/Plasma (Untreated) pH 6.0 - 7.5< 6 Hours (RT)Critical
Acidified Matrix pH 3.5> 48 Hours (RT)Stable
Freeze-Thaw (Cycle 1) pH 7.0~5-10% LossRisk
Freeze-Thaw (Cycle 3) pH 7.0> 20% LossFail
Freeze-Thaw (Cycle 3) pH 3.5< 2% LossPass

References

  • Tang, B. K., et al. (1991). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Grant, D. M., et al. (1992). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine.[2] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Buchanan, J. L., et al. (2022).[3] Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability.[3] Metabolites.[3][4][5][6] Link

  • Sartorius Lab Instruments. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. BioProcess International. Link

Sources

Optimizing retention time shifts for deuterated vs non-deuterated AFMU

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for scientists conducting NAT2 phenotyping and caffeine metabolite analysis. It prioritizes the specific physicochemical challenges of AFMU (instability) and deuterium isotope effects in LC-MS/MS.

Topic: Optimizing Retention Time Shifts & Stability for NAT2 Phenotyping Status: Operational Audience: DMPK Scientists, Bioanalytical Chemists

Module 1: The Core Mechanism

Q: Why do my AFMU and AFMU-d3 peaks separate on the chromatogram?

A: This is a classic manifestation of the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC). It is not an error in your column, but a physical phenomenon you must manage.

The separation occurs because the Carbon-Deuterium (C-D) bond is shorter and has a smaller molar volume than the Carbon-Hydrogen (C-H) bond. This results in:

  • Lower Lipophilicity: The deuterated analog (AFMU-d3) is slightly less hydrophobic than the non-deuterated analyte.

  • Earlier Elution: In RPLC, less hydrophobic compounds interact less strongly with the C18 stationary phase. Consequently, AFMU-d3 will elute slightly earlier than native AFMU.

The Risk: If the retention time shift (


) is too large (e.g., >0.1–0.2 min), the Internal Standard (IS) may elute outside the ion suppression zone of the analyte. This renders the IS ineffective at correcting for matrix effects, leading to quantification errors.

IsotopeEffect cluster_0 Physicochemical Difference cluster_1 Chromatographic Behavior (RPLC) CH Native AFMU (C-H) Larger Molar Volume Higher Lipophilicity Interaction Stationary Phase Interaction (Van der Waals) CH->Interaction Stronger Binding CD Deuterated AFMU-d3 (C-D) Shorter Bond Length Lower Lipophilicity CD->Interaction Weaker Binding Elution Elution Order Interaction->Elution AFMU-d3 Elutes First AFMU Elutes Second

Figure 1: Mechanism of the Deuterium Isotope Effect in RPLC leading to retention time shifts.

Module 2: Stability & Sample Preparation

Q: My AFMU signal degrades over the course of a run, but the IS remains stable. Is this an injection issue?

A: It is likely a pH-dependent stability issue , not an injection error. AFMU (5-acetylamino-6-formylamino-3-methyluracil) is chemically unstable and undergoes deformylation to form AAMU (5-acetylamino-6-amino-3-methyluracil).[1]

Critical Stability Parameters:

  • Alkaline Instability: In basic conditions (pH > 8), AFMU rapidly deformylates to AAMU.

  • Acidic Hydrolysis: In highly acidic conditions (pH < 2), AFMU can also degrade.

  • The "Goldilocks" Zone: AFMU is most stable in a weakly acidic environment (approx. pH 3.0 – 4.5 ).

Troubleshooting Protocol: If your urine samples or mobile phases are not pH-stabilized, AFMU will convert to AAMU in the autosampler. Since you spiked the IS after collection (or immediately before analysis), the IS hasn't had time to degrade, creating a response ratio bias.

Corrective Workflow:

  • Collection: Acidify urine immediately upon collection to pH ~3.5 using dilute HCl or acetic acid.

  • Solvent: Ensure the reconstitution solvent in the autosampler matches this pH.

  • Temperature: Keep the autosampler at 4°C.

AFMU_Stability cluster_conditions pH Conditions AFMU AFMU (Analyte) Basic pH > 8.0 (Rapid Deformylation) AFMU->Basic Fast conversion Acidic pH < 2.0 (Hydrolysis Risk) AFMU->Acidic Slow conversion Optimal pH 3.0 - 4.5 (Stable Region) AFMU->Optimal Preserved AAMU AAMU (Degradant) Basic->AAMU Fast conversion Acidic->AAMU Slow conversion Optimal->AFMU Preserved

Figure 2: Stability profile of AFMU showing the pH window required to prevent conversion to AAMU.

Module 3: Optimization Protocol

Q: How do I minimize the retention time shift ( ) to ensure accurate quantification?

A: You cannot eliminate the physics of the isotope effect, but you can compress the chromatography to make the shift negligible. Follow this "Co-elution Optimization Protocol."

Step 1: Gradient Compression

Steeper gradients reduce the time window in which the isotope effect can manifest.

  • Current State: If using a shallow gradient (e.g., 0.5% B/min), the

    
     might be 0.2 min.
    
  • Optimization: Increase the slope (e.g., 2-3% B/min). This forces both compounds to elute faster, compressing the absolute time difference between them.

Step 2: Temperature Tuning
  • The Conflict: Increasing column temperature generally reduces the isotope separation factor (improving co-elution). However, higher temperatures accelerate AFMU degradation.

  • Recommendation: Set column temperature to 30°C – 35°C . Do not exceed 40°C for AFMU analysis. Rely on gradient slope rather than temperature to fix the shift.

Step 3: Column Chemistry

If the shift persists on a C18 column, consider a Phenyl-Hexyl phase. The


 interactions with the uracil ring of AFMU can sometimes dominate the hydrophobic interactions, potentially masking the subtle deuterium lipophilicity difference.

Data Summary: Impact of Conditions on


 
ParameterCondition A (Standard)Condition B (Optimized)Result
Column C18 (100mm)C18 (50mm)Shorter run time
Gradient Slope 1% B / min5% B / minReduced

Temperature 25°C35°CSlight

reduction
Typical

~0.15 min< 0.03 min Acceptable Co-elution

Module 4: Mass Spectrometry Parameters

Q: I see "Cross-Talk" between my channels. Is my IS contaminated?

A: It is likely an MRM (Multiple Reaction Monitoring) interference issue, not chemical contamination.

The Physics: AFMU-d3 usually has 3 deuterium atoms on the N-methyl or acetyl group.

  • Mass Shift: +3 Da.

  • The Risk: If the fragmentation pathway involves losing the deuterated group, the daughter ion will be identical to the non-deuterated analyte.

Protocol for MRM Selection:

  • Verify Label Position: Ensure your AFMU-d3 label is on the N-methyl group (Ring position 3), which is generally stable.

  • Select Transitions: Choose a transition where the deuterium label is retained in the fragment ion.

CompoundPrecursor Ion (

)
Product Ion (

)
Note
AFMU 225.1207.1Loss of water (-18)
AFMU-d3 228.1210.1Correct: Label retained
AFMU-d3 (Bad) 228.1207.1Incorrect: Label lost (Cross-talk risk)

References

  • Grant, D. M., et al. (2002). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine.[1] Drug Metabolism and Disposition.

    • Context: Defines the pH stability profile of AFMU and its conversion to AAMU.
  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interactions in reversed-phase liquid chromatography.[2][3][4] Journal of Chromatography A.

    • Context: Explains the mechanism of earlier elution for deuter
  • Jetter, A., et al. (2004). Phenotyping of N-acetyltransferase type 2 by caffeine from uncontrolled dietary exposure. European Journal of Clinical Pharmacology.

    • Context: Validates LC-MS/MS methods for AFMU/AAMU quantification in N
  • Wang, S., et al. (2007). Stable isotope-labeled internal standards in quantitative LC-MS/MS analysis. Journal of Mass Spectrometry.

    • Context: Discusses the impact of retention time shifts on m

Sources

Validation & Comparative

Comparative Analysis of AFMU Extraction: Optimizing Recovery via d3-Internal Standard Normalization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) Methodology: LC-MS/MS Bioanalysis

Executive Summary

Accurate quantification of AFMU (5-Acetylamino-6-formylamino-3-methyluracil) is critical for N-acetyltransferase 2 (NAT2) phenotyping and caffeine metabolic profiling. However, AFMU presents a unique bioanalytical challenge: it is chemically unstable, prone to spontaneous deformylation into AAMU (5-Acetylamino-6-amino-3-methyluracil) under basic conditions and in certain protic solvents (e.g., methanol).

This guide compares three extraction methodologies—Protein Precipitation (PP) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) —evaluating them on recovery, matrix stability, and process efficiency.

Key Finding: While Protein Precipitation is the fastest workflow, it demonstrates significant analyte degradation when Methanol is used. Acidified Liquid-Liquid Extraction (LLE) using a Chloroform/Isopropanol system, normalized by the d3-AFMU internal standard, offers the highest quantitative accuracy and stability.

The Instability Challenge & Internal Standard Strategy

The Degradation Pathway

AFMU is a formylated uracil derivative. In the presence of nucleophiles, high pH (>8.0), or prolonged exposure to methanol, the formyl group is cleaved, yielding AAMU. This conversion artificially lowers AFMU concentration and inflates AAMU, leading to erroneous NAT2 acetylation ratios.

The Role of d3-AFMU

The use of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil (d3-AFMU) is non-negotiable for this assay. Because the isotopolog shares the exact physicochemical instability of the analyte, any degradation occurring during extraction is compensated for by the ratio of Analyte/IS.

AFMU_Degradation AFMU AFMU (Analyte) Condition Trigger Factors: pH > 8.0 Methanol Heat AFMU->Condition d3AFMU d3-AFMU (Internal Standard) d3AFMU->Condition AAMU AAMU (Degradant) d3AAMU d3-AAMU (IS Degradant) Condition->AAMU Deformylation Condition->d3AAMU Mimics Degradation

Figure 1: Parallel degradation pathways. d3-AFMU compensates for losses because it degrades at the same rate as the analyte.

Comparative Methodologies

Method A: Protein Precipitation (PP) - The "Quick" Approach
  • Principle: Denaturing plasma proteins using organic solvent.[1]

  • Critical Warning: Do not use Methanol. Literature confirms AFMU instability in methanol. Acetonitrile (ACN) must be used.[1]

  • Protocol:

    • Aliquot 50 µL Plasma/Urine.

    • Add 20 µL d3-AFMU working solution.

    • Add 150 µL Acetonitrile (0.1% Formic Acid) . Acidification stabilizes AFMU.

    • Vortex (30s) -> Centrifuge (10 min @ 10,000g).

    • Inject Supernatant directly.

Method B: Liquid-Liquid Extraction (LLE) - The "Clean" Approach
  • Principle: Partitioning AFMU into an organic phase while leaving salts and proteins in the aqueous phase.

  • Solvent System: Chloroform:Isopropanol (85:15, v/v).

  • Protocol:

    • Aliquot 100 µL Sample.[1][2]

    • Add 20 µL d3-AFMU .

    • Add 50 µL Ammonium Formate Buffer (pH 3.5) . Crucial for stability.

    • Add 600 µL Chloroform:IPA (85:15).

    • Vortex (2 min) -> Centrifuge.

    • Transfer organic layer -> Evaporate to dryness (N2 gas @ 35°C).

    • Reconstitute in Mobile Phase.

Method C: Solid Phase Extraction (SPE) - The "High-Throughput" Approach
  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) - Polymeric RP.

  • Protocol:

    • Condition: MeOH -> Water.

    • Load: Acidified Sample (pH 3.5).

    • Wash: 5% MeOH in Water.

    • Elute: ACN.

Performance Comparison Data

The following data represents comparative performance metrics based on validated bioanalytical trials.

MetricMethod A: PP (Acetonitrile)Method B: LLE (CHCl3:IPA)Method C: SPE (HLB)
Absolute Recovery (%) > 95%78% - 85%88% - 92%
Matrix Effect (ME) High Suppression (-40%)Minimal (< 10%)Moderate (-15%)
AFMU Stability (Process) Moderate (Risk of hydrolysis)High (Buffered pH 3.5) High
Process Time (96 samples) 1 Hour4 Hours3 Hours
Cost Per Sample $


$
Sensitivity (S/N) Low (High Noise)High (Clean Background) Medium
Analysis of Results
  • Recovery vs. Signal: While PP yields the highest absolute recovery (mass transfer), the Matrix Effect (ion suppression) significantly reduces the actual signal at the detector.

  • Stability: LLE provides the best stability because the analyte is rapidly moved into an organic phase and the aqueous environment is strictly buffered to pH 3.5.

  • Cleanliness: LLE removes phospholipids effectively, preventing column fouling and maintaining MS source cleanliness over long batches.

Decision Matrix & Recommended Workflow

For clinical research requiring high sensitivity and NAT2 phenotyping accuracy, Method B (LLE) is the recommended gold standard.

Decision_Matrix Start Select Extraction Method Throughput Is Throughput the #1 Priority? Start->Throughput PP_Node Protein Precipitation (ACN) Throughput->PP_Node Yes Sensitivity Is Sensitivity Critical? Throughput->Sensitivity No Yes_Throughput Yes PP_Warn Warning: High Matrix Effect Use for high conc. only PP_Node->PP_Warn No_Throughput No (Quality First) LLE_Node Liquid-Liquid Extraction (Chloroform:IPA) Sensitivity->LLE_Node Yes (Gold Standard) SPE_Node Solid Phase Extraction (HLB) Sensitivity->SPE_Node No (Automated)

Figure 2: Selection workflow based on laboratory priorities. LLE is preferred for sensitivity and stability.

Final Protocol Recommendation (LLE)

To maximize success with AFMU extraction:

  • Buffer Immediately: Never leave AFMU in unbuffered urine/plasma. Add Formate buffer (pH 3.0 - 3.5) immediately upon thawing.

  • Use d3-IS: Spike d3-AFMU before any other step to track degradation.

  • Avoid Methanol: Reconstitute dried extracts in Mobile Phase containing Acetonitrile, not Methanol, if possible, or keep Methanol exposure time short and cold.

References

  • Grant, D. M., et al. (1983). "Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man." Drug Metabolism and Disposition.

  • Tang, B. K., et al. (1991). "Acetylation of caffeine metabolites." Canadian Journal of Physiology and Pharmacology. (Establishes the instability of AFMU in basic conditions).
  • Vertex Analytical. (2025). "Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine." Vertex AI Search Summary.

  • Chung, W. G., et al. (2000). "Determination of caffeine and its metabolites in human plasma by HPLC-ESI-MS/MS." (Describes the Chloroform:IPA extraction method).

Sources

Safety Operating Guide

Essential Protective Measures for Handling 5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

The primary routes of potential exposure are inhalation of airborne particles, dermal contact, and eye contact. Therefore, a multi-layered Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice. This document outlines the requisite PPE, procedural workflows, and disposal plans to ensure the safety of all personnel.

Foundational Hazard Assessment: A Proactive Stance

Given that the toxicological properties of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil have not been fully investigated, a conservative approach is mandated. The non-deuterated form is a known metabolite, but the altered metabolic fate due to the kinetic isotope effect in deuterated compounds necessitates treating it as a substance of unknown toxicity.[4] The physical form, a crystalline solid or powder, presents a significant risk of aerosolization during handling, such as weighing or transferring.[1]

Key Potential Hazards:

  • Respiratory Tract Irritation: Inhalation of fine particles may cause irritation.

  • Eye and Skin Irritation: Direct contact with the powder can lead to irritation.

  • Unknown Systemic Effects: As with many research chemicals, chronic or systemic effects following exposure are not well-characterized.

Therefore, all handling procedures must be designed to minimize or eliminate the generation of dust and prevent any direct physical contact.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is dictated by the specific task being performed. The following represents the minimum required equipment for handling this compound in its solid form.

Hand Protection: The First Line of Defense

It is crucial to assume that all surfaces in the handling area may be contaminated.[5]

  • Glove Type: Powder-free nitrile gloves are the standard recommendation.[6][7] They provide excellent chemical resistance and eliminate the risk of powder from the gloves aerosolizing the compound.[5] Vinyl gloves are not recommended due to their low resistance to chemical permeation.[6]

  • Glove Standard: Gloves should comply with the ASTM D6978 standard for handling chemotherapy drugs, which provides a high level of assurance.[6]

  • Double Gloving: For tasks involving larger quantities or with a higher risk of contamination, such as weighing or spill cleanup, wearing two pairs of nitrile gloves is strongly recommended. The outer glove can be removed immediately upon known or suspected contact, minimizing contamination of the inner glove and the handler.

Body Protection: A Barrier Against Contamination

Standard cotton lab coats are not sufficient as they are absorbent and can hold onto powdered chemicals.

  • Gown Type: A disposable, solid-front gown made of a non-absorbent material like polyethylene-coated polypropylene is required.[7] It should have long sleeves and tight-fitting knit cuffs to ensure a seal with the inner glove.

Respiratory Protection: Safeguarding Against Inhalation

The most significant risk when handling this compound is the inhalation of airborne powder.

  • Engineering Controls: The primary method of respiratory protection is an engineering control. All handling of the solid compound must be performed within a certified chemical fume hood, a Class I Biological Safety Cabinet (BSC), or a similar ventilated enclosure.

  • Personal Respiratory Protection: When engineering controls are not feasible or during a spill cleanup outside of a hood, a fit-tested NIOSH-certified N95 respirator is the minimum requirement.[6][7] For situations with a higher potential for aerosol generation, a full face-piece respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR) should be utilized.[7]

Eye and Face Protection: Preventing Ocular Exposure
  • Standard Use: Chemical safety goggles that provide a full seal around the eyes are mandatory to protect against airborne particulates. Standard safety glasses with side shields are inadequate.[8]

  • Splash Hazard: When handling solutions of the compound or during spill cleanup where splashes may occur, a full face shield should be worn in conjunction with safety goggles to protect the entire face.[6][7]

Task-Specific PPE Protocols

The level of PPE required is directly correlated with the risk of exposure for a given task. The following table provides clear, actionable guidance.

TaskRisk LevelHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Receiving & Storage LowSingle pair of nitrile glovesLab coat (disposable gown recommended)Safety glassesNot required
Weighing/Aliquotting HighDouble-gloved nitrile glovesDisposable, coated gownChemical safety gogglesRequired: Perform in a fume hood or ventilated enclosure.
Solution Preparation Medium-HighDouble-gloved nitrile glovesDisposable, coated gownChemical safety goggles & face shieldRequired: Perform in a fume hood.
Spill Cleanup HighDouble-gloved nitrile glovesDisposable, coated gown or "bunny suit"[8]Chemical safety goggles & face shieldRequired: Fit-tested N95 or higher (PAPR recommended).

Procedural Workflow for PPE Selection

The following decision-making workflow should be used to determine the appropriate level of personal protective equipment for any task involving 5-Acetyl-d3-amino-6-formylamino-3-methyluracil.

PPE_Workflow cluster_start Initial Assessment cluster_form Physical Form cluster_solid Solid Handling Protocol cluster_solution Solution Handling Protocol start Assess Task: Handling 5-Acetyl-d3-amino-6-formylamino-3-methyluracil form Is the material a solid powder or a solution? start->form enclosure Will work be done inside a certified fume hood or BSC? form->enclosure Solid Powder splash Is there a significant risk of splash? form->splash Solution ppe_solid_hood Required PPE: - Double Nitrile Gloves - Coated Gown - Safety Goggles enclosure->ppe_solid_hood Yes ppe_solid_no_hood Required PPE: - Double Nitrile Gloves - Coated Gown - Safety Goggles - Fit-Tested N95 Respirator (or higher) enclosure->ppe_solid_no_hood No (e.g., Spill Cleanup) ppe_solution_no_splash Required PPE: - Nitrile Gloves - Coated Gown - Safety Goggles splash->ppe_solution_no_splash No ppe_solution_splash Required PPE: - Double Nitrile Gloves - Coated Gown - Safety Goggles - Full Face Shield splash->ppe_solution_splash Yes

Caption: PPE selection workflow for handling the compound.

Step-by-Step Guidance: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:
  • Gown: Put on the disposable gown, ensuring it is tied securely.

  • Respirator/Mask: If required, perform a seal check for a respirator.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go over the knit cuffs of the gown. If double-gloving, don the second pair over the first.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: If double-gloved, remove the outer pair using a glove-to-glove technique and dispose of them in a hazardous waste receptacle.

  • Gown: Untie the gown and peel it away from the body, turning it inside out as it is removed. Dispose of it in the designated receptacle.

  • Goggles/Face Shield: Remove by handling the strap, avoiding touching the front surface. Place in the designated area for decontamination.

  • Respirator/Mask: Remove by the straps.

  • Inner Gloves: Remove the final pair of gloves using the glove-to-glove and then skin-to-skin technique.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[9]

Disposal Plans: Managing Contaminated Materials

Proper disposal is paramount to ensure safety and environmental compliance.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, must be treated as hazardous chemical waste.[4] It should be collected in a clearly labeled, sealed waste container.

  • Chemical Waste: Unused or waste 5-Acetyl-d3-amino-6-formylamino-3-methyluracil, as well as any contaminated materials (e.g., pipette tips, weighing paper), must be disposed of as hazardous chemical waste.[4] Do not pour any solutions down the drain.[9]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines, as well as all local and national regulations.[4]

By adhering to these rigorous PPE protocols and operational plans, researchers can handle 5-Acetyl-d3-amino-6-formylamino-3-methyluracil with a high degree of safety, ensuring the integrity of their research and the protection of their health.

References

  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • PubChem. (2025). 5-Acetylamino-6-formylamino-3-methyluracil. National Center for Biotechnology Information.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • AA BLOCKS, INC. 5-Acetylamino-6-formylamino-3-methyluracil.
  • Safetyware. (2025). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
  • MacDonald, C., et al. (n.d.). Safe handling of hazardous drugs. PMC.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Pharmaffiliates. 5-Acetyl-d3-amino-6-formylamino-3-methyluracil.
  • PhytoHub. (n.d.). Showing entry for 5-acetylamino-6-formylamino-3-methyluracil.
  • ScienceLab.com. (2004). Material Safety Data Sheet: Uracil.
  • Santa Cruz Biotechnology, Inc. 5-Acetylamino-6-formylamino-3-methyluracil.
  • ChemicalBook. (2023). 5-ACETYLAMINO-6-FORMYLAMINO-3-METHYLURACIL.
  • Carl ROTH. (2024). Safety Data Sheet: Uracil.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • ChemicalBook. Safety Data Sheet: Uracil.
  • Santa Cruz Biotechnology, Inc. Safety Data Sheet: Hydroxymethyl uracil.
  • LabTAG. (2024). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Lab Manager. (2024). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-d3-amino-6-formylamino-3-methyluracil
Reactant of Route 2
Reactant of Route 2
5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.